molecular formula C28H29BrN4O3 B1683718 Zaurategrast ethyl ester CAS No. 455264-30-9

Zaurategrast ethyl ester

Katalognummer: B1683718
CAS-Nummer: 455264-30-9
Molekulargewicht: 549.5 g/mol
InChI-Schlüssel: QCYAXXZCQKMTMO-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CDP323 is an antagonist of the vascular cell adhesion molecule 1 (VCAM-1) binding to alpha4-integrins (other adhesion molecules), a process thought to be implicated in the pathophysiology of Multiple Sclerosis (MS). It is considered a small-molecule prodrug. CDP323 was originally developed by the British biopharmaceutical company Celltech plc. (now UCB S.A.) and is a putative new drug for oral treatment of multiple sclerosis.
UCB-1184197 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an alpha4 integrin inhibito

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYAXXZCQKMTMO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196546
Record name UCB-1184197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455264-30-9
Record name UCB-1184197
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UCB-1184197
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UCB-1184197
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Zaurategrast Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast ethyl ester (CDP323) is a small-molecule prodrug designed as an antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. Its mechanism of action centers on the inhibition of leukocyte trafficking to sites of inflammation, a key process in the pathophysiology of autoimmune diseases such as multiple sclerosis. This technical guide provides a comprehensive overview of the molecular interactions, cellular effects, and downstream signaling pathways modulated by Zaurategrast's active moiety, CT7758. It includes a summary of available quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying biological processes to support further research and development in the field of integrin antagonism.

Introduction

This compound was developed as an orally bioavailable antagonist of α4 integrins, with the potential to offer a convenient therapeutic alternative to monoclonal antibody-based treatments for inflammatory and autoimmune disorders. As a prodrug, this compound is converted in vivo to its active form, CT7758, a potent inhibitor of α4β1 and α4β7 integrins. These integrins are crucial for the adhesion of leukocytes to the vascular endothelium and their subsequent migration into inflamed tissues. By blocking these interactions, Zaurategrast was intended to mitigate the inflammatory cascade characteristic of diseases like multiple sclerosis. Despite promising preclinical data, the development of Zaurategrast was discontinued (B1498344) following a Phase II clinical trial that did not meet its primary efficacy endpoints. This guide aims to consolidate the scientific knowledge regarding its mechanism of action to inform future research in this area.

Molecular Mechanism of Action

The core of Zaurategrast's therapeutic action lies in the competitive antagonism of α4β1 and α4β7 integrins by its active metabolite, CT7758.

Target Receptors: α4β1 and α4β7 Integrins
  • α4β1 (VLA-4): This integrin is expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. Its primary ligand on the vascular endothelium is Vascular Cell Adhesion Molecule-1 (VCAM-1), the expression of which is upregulated at sites of inflammation. The interaction between α4β1 and VCAM-1 is a critical step in the adhesion of these immune cells to the blood vessel wall, preceding their extravasation into the surrounding tissue.

  • α4β7: This integrin is predominantly found on a subset of T lymphocytes and is crucial for their homing to the gut-associated lymphoid tissue (GALT). It binds to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the high endothelial venules of the GALT.

Inhibition of Ligand Binding

CT7758, the active form of Zaurategrast, is designed to bind to the ligand-binding site of the α4 subunit of these integrins. This direct competition prevents the natural ligands, VCAM-1 and MAdCAM-1, from engaging with the integrins. The consequence of this inhibition is a reduction in the firm adhesion of leukocytes to the endothelial lining of blood vessels.

Quantitative Data

ParameterDosage of CDP323 (oral)ObservationReference
Lymphocyte VCAM-1 Binding Capacity100 mg bid - 1000 mg bidSignificant decrease relative to placebo across all dosages.--INVALID-LINK--
α4-Integrin Expression on VCAM-1 Binding Cells100 mg bid - 1000 mg bidSignificant decrease relative to placebo across all dosages.--INVALID-LINK--
Total Peripheral Lymphocyte Count500 mg bid, 1000 mg qd, 1000 mg bidSignificant increase relative to placebo.--INVALID-LINK--
Naive B cells, Memory B cells, T cells500 mg bid, 1000 mg qd, 1000 mg bidSignificant increase in peripheral blood compared to placebo.--INVALID-LINK--
Natural Killer Cells, Hematopoietic Progenitor Cells500 mg bid, 1000 mg bidMarked increases observed.--INVALID-LINK--

Signaling Pathways

The binding of integrins to their ligands initiates a cascade of intracellular signaling events that are crucial for cell adhesion, migration, and survival. By blocking the initial ligand-integrin interaction, Zaurategrast indirectly inhibits these downstream pathways. A key pathway affected is the activation of focal adhesion kinase (FAK) and Src family kinases.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 alpha4beta1 α4β1 Integrin VCAM1->alpha4beta1 Binds MAdCAM1 MAdCAM-1 alpha4beta7 α4β7 Integrin MAdCAM1->alpha4beta7 Binds FAK FAK alpha4beta1->FAK Activates Src Src alpha4beta1->Src Activates (FAK-independent) Zaurategrast Zaurategrast (CT7758) Zaurategrast->alpha4beta1 Inhibits Zaurategrast->alpha4beta7 FAK->Src p130Cas p130Cas Src->p130Cas Phosphorylates Rac Rac p130Cas->Rac Activates AdhesionMigration Leukocyte Adhesion & Migration Rac->AdhesionMigration

Caption: Simplified signaling pathway inhibited by Zaurategrast.

Integrin ligation by extracellular matrix proteins typically leads to the recruitment and activation of Focal Adhesion Kinase (FAK). However, studies have shown that α4β1 integrin can also stimulate cell motility through a FAK-independent mechanism that involves the specific activation of the proto-oncogene tyrosine-protein kinase Src. This activation of Src, downstream of the α4 cytoplasmic domain, leads to the phosphorylation of p130Cas and subsequent activation of the small GTPase Rac, a key regulator of the actin cytoskeleton and cell migration. Zaurategrast, by preventing the initial binding of ligands to α4 integrins, blocks these downstream signaling events, thereby inhibiting leukocyte adhesion and migration.

Experimental Protocols

The following sections describe generalized protocols for key in vitro assays used to characterize the activity of α4 integrin antagonists like Zaurategrast.

Leukocyte Adhesion Assay

This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells or to purified adhesion molecules.

Methodology:

  • Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 96-well plates. To mimic inflammatory conditions, the HUVEC monolayer can be stimulated with a pro-inflammatory cytokine like TNF-α for 4-6 hours to upregulate the expression of VCAM-1.

  • Leukocyte Preparation: Leukocytes (e.g., Jurkat T-cells or freshly isolated peripheral blood mononuclear cells) are labeled with a fluorescent dye such as Calcein-AM.

  • Adhesion Inhibition: The fluorescently labeled leukocytes are pre-incubated with varying concentrations of the test compound (e.g., CT7758) or a vehicle control.

  • Co-culture: The treated leukocytes are then added to the HUVEC-coated wells and incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with a suitable buffer.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the vehicle control wells.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture_HUVEC Culture HUVEC monolayer in 96-well plate stimulate_HUVEC Stimulate with TNF-α (optional) culture_HUVEC->stimulate_HUVEC add_leukocytes Add leukocytes to HUVEC monolayer stimulate_HUVEC->add_leukocytes label_leukocytes Label leukocytes with fluorescent dye treat_leukocytes Pre-incubate leukocytes with Zaurategrast/CT7758 label_leukocytes->treat_leukocytes treat_leukocytes->add_leukocytes incubate Incubate (30-60 min) add_leukocytes->incubate wash Wash to remove non-adherent cells incubate->wash read_fluorescence Measure fluorescence of adherent cells wash->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition

Caption: Workflow for a typical leukocyte adhesion assay.
Transendothelial Migration (Chemotaxis) Assay

This assay measures the ability of leukocytes to migrate through an endothelial cell monolayer towards a chemoattractant.

Methodology:

  • Endothelial Monolayer Preparation: HUVECs are seeded onto the upper surface of a porous membrane insert (e.g., a Transwell insert) and cultured until a confluent monolayer is formed.

  • Chemoattractant Gradient: A chemoattractant (e.g., a chemokine such as CXCL12/SDF-1α) is added to the lower chamber of the Transwell plate to establish a chemotactic gradient.

  • Leukocyte Treatment: Leukocytes are treated with the test compound (e.g., CT7758) or a vehicle control.

  • Migration: The treated leukocytes are added to the upper chamber, on top of the endothelial monolayer. The plate is then incubated for several hours (e.g., 2-4 hours) to allow for cell migration through the endothelial layer and the porous membrane into the lower chamber.

  • Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

G cluster_setup Assay Setup cluster_migration Migration cluster_quantification Quantification culture_endothelium Culture endothelial monolayer on Transwell insert add_chemoattractant Add chemoattractant to lower chamber culture_endothelium->add_chemoattractant add_leukocytes Add leukocytes to upper chamber add_chemoattractant->add_leukocytes treat_leukocytes Treat leukocytes with Zaurategrast/CT7758 treat_leukocytes->add_leukocytes incubate Incubate (2-4 hours) add_leukocytes->incubate collect_cells Collect migrated cells from lower chamber incubate->collect_cells quantify_migration Quantify migrated cells collect_cells->quantify_migration

Caption: Workflow for a transendothelial migration assay.

Clinical Development and Discontinuation

This compound entered clinical development for the treatment of relapsing multiple sclerosis. A Phase II clinical trial (NCT00484536) was initiated to evaluate its efficacy and safety. However, in June 2009, UCB and Biogen Idec announced the discontinuation of the trial. A preliminary interim efficacy analysis indicated that patients treated with Zaurategrast did not show the expected benefit compared to placebo after a six-month treatment period.

Conclusion

This compound is a prodrug of the potent α4β1 and α4β7 integrin antagonist, CT7758. Its mechanism of action is based on the well-established principle of inhibiting leukocyte adhesion and migration to inflammatory sites by blocking the interaction of α4 integrins with their endothelial ligands, VCAM-1 and MAdCAM-1. This, in turn, prevents the downstream signaling events that promote cell motility. While Zaurategrast showed promise in preclinical models, it ultimately failed to demonstrate sufficient efficacy in a Phase II clinical trial for multiple sclerosis, leading to the termination of its development. The information compiled in this guide serves as a valuable resource for researchers in the field of integrin biology and drug development, highlighting both the therapeutic potential and the challenges associated with small-molecule integrin antagonists.

Zaurategrast Ethyl Ester: A Technical Guide to a Dual α4β1/α4β7 Integrin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast ethyl ester (CDP323) is a small molecule prodrug of its active metabolite, CT7758, designed as a dual antagonist for α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins play a crucial role in the trafficking and recruitment of lymphocytes to sites of inflammation. By blocking the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), Zaurategrast was developed to offer a therapeutic approach for inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS). Despite promising preclinical data, the clinical development of Zaurategrast was terminated during Phase II trials due to a lack of significant efficacy. This technical guide provides a comprehensive overview of the core scientific and clinical data available for Zaurategrast, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in immune cell trafficking. The α4 integrins, specifically α4β1 and α4β7, are key mediators in the migration of lymphocytes across the vascular endothelium into inflamed tissues. The α4β1 integrin, expressed on lymphocytes, monocytes, and eosinophils, binds to VCAM-1 on activated endothelial cells, facilitating entry into the central nervous system (CNS). The α4β7 integrin guides lymphocytes to the gut by binding to MAdCAM-1 on endothelial cells in the gastrointestinal tract.

This compound was developed as an orally available small molecule to antagonize both α4β1 and α4β7 integrins, thereby inhibiting the inflammatory cascades associated with autoimmune diseases like multiple sclerosis. As a prodrug, it is converted in the body to its active form, CT7758.

Mechanism of Action

The therapeutic rationale for Zaurategrast lies in its ability to competitively inhibit the binding of α4β1 and α4β7 integrins to their endothelial ligands. This antagonism is intended to prevent the transmigration of pathogenic lymphocytes from the bloodstream into target tissues, thereby reducing inflammation and subsequent tissue damage.

dot

cluster_blood_vessel Blood Vessel cluster_tissue Inflamed Tissue (e.g., CNS, Gut) Leukocyte Leukocyte a4b1 α4β1 Integrin a4b7 α4β7 Integrin VCAM1 VCAM-1 a4b1->VCAM1 Binding MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binding Zaurategrast Zaurategrast (Active Metabolite CT7758) Zaurategrast->a4b1 Antagonizes Zaurategrast->a4b7 Antagonizes Inflammation Inflammation & Tissue Damage VCAM1->Inflammation Leukocyte Extravasation MAdCAM1->Inflammation Leukocyte Extravasation

Caption: Mechanism of Zaurategrast Action.

Preclinical Data

In Vitro Binding Affinity

While specific binding affinity data (IC50 or Ki values) for Zaurategrast's active metabolite, CT7758, against human α4β1 and α4β7 integrins are not publicly available, compounds with a similar mechanism of action have been reported. For instance, the dual α4β1/α4β7 integrin antagonist RO0505376 demonstrated IC50 values of 32 nM for α4β1 and 42 nM for α4β7. It is anticipated that CT7758 would possess similar nanomolar potency.

Efficacy in Animal Models

Zaurategrast was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis. Reports indicate that the drug was effective in reducing disease severity when administered both prophylactically (before disease induction) and therapeutically (after disease onset).[1] However, specific quantitative data on the reduction of clinical EAE scores at different dosages have not been published.

Clinical Development

Phase I Clinical Trials

This compound underwent Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers. While the detailed pharmacokinetic parameters from these studies are not publicly available, the trials established a dosing regimen for subsequent Phase II studies.

Phase II Clinical Trial in Multiple Sclerosis

A Phase II, randomized, double-blind, placebo-controlled study (NCT00484536) was initiated to evaluate the efficacy and safety of Zaurategrast in patients with relapsing-remitting multiple sclerosis.

Table 1: Zaurategrast Phase II Clinical Trial (NCT00484536) Design

ParameterDescription
Indication Relapsing-Remitting Multiple Sclerosis
Dosage 500 mg orally, once or twice daily
Comparator Placebo
Primary Endpoint Cumulative number of new gadolinium-enhancing brain lesions on MRI over 24 weeks
Status Terminated

The trial was terminated prematurely due to a lack of efficacy. An interim analysis revealed only a 10-15% reduction in the mean number of new active lesions in the Zaurategrast arms compared to the placebo group.

Experimental Protocols

The following sections describe general experimental protocols relevant to the characterization of an α4β1/α4β7 integrin antagonist like Zaurategrast. The specific protocols used in the development of Zaurategrast are proprietary.

In Vitro Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cells expressing α4β1 or α4β7 integrins to their respective ligands.

dot

cluster_workflow Cell Adhesion Assay Workflow start Coat plates with VCAM-1 or MAdCAM-1 block Block non-specific binding sites start->block add_cells Add cells to coated plates block->add_cells prepare_cells Prepare cell suspension (e.g., Jurkat for α4β1, RPMI-8866 for α4β7) incubate_drug Incubate cells with Zaurategrast (CT7758) prepare_cells->incubate_drug incubate_drug->add_cells incubate_adhesion Incubate to allow adhesion add_cells->incubate_adhesion wash Wash to remove non-adherent cells incubate_adhesion->wash quantify Quantify adherent cells (e.g., fluorescence) wash->quantify

Caption: Workflow for an in vitro cell adhesion assay.

Methodology:

  • Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or MAdCAM-1 and incubated to allow for protein adsorption.

  • Blocking: The plates are washed, and a blocking buffer (e.g., bovine serum albumin) is added to prevent non-specific cell binding.

  • Cell Preparation: A suspension of cells expressing the target integrins (e.g., Jurkat cells for α4β1, RPMI-8866 cells for α4β7) is prepared.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., CT7758).

  • Adhesion: The cell-compound mixture is added to the coated plates and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified using a fluorescent dye that binds to cellular components (e.g., calcein-AM). The fluorescence intensity is proportional to the number of adhered cells.

Receptor Occupancy Assay

This assay determines the extent to which a drug binds to its target receptor on the cell surface in vivo.

dot

cluster_workflow Receptor Occupancy Assay Workflow collect_blood Collect whole blood from treated subjects stain_free Stain with fluorescently labeled anti-α4β1/α4β7 antibody (competes with drug) collect_blood->stain_free stain_total Stain with fluorescently labeled anti-α4β1/α4β7 antibody (non-competing with drug) collect_blood->stain_total lyse_rbc Lyse red blood cells stain_free->lyse_rbc stain_total->lyse_rbc analyze Analyze by flow cytometry lyse_rbc->analyze

Caption: Workflow for a receptor occupancy assay.

Methodology:

  • Sample Collection: Whole blood samples are collected from subjects at various time points after drug administration.

  • Staining: Aliquots of the blood are stained with fluorescently labeled monoclonal antibodies.

    • To measure free receptors , an antibody that competes with the drug for the same binding site is used.

    • To measure total receptors , a non-competing antibody that binds to a different epitope is used.

  • Red Blood Cell Lysis: Red blood cells are lysed to isolate the leukocyte population.

  • Flow Cytometry Analysis: The samples are analyzed by flow cytometry to determine the mean fluorescence intensity (MFI) on the target cell population (e.g., lymphocytes).

  • Calculation: Receptor occupancy is calculated as: % Occupancy = [1 - (MFI of free receptor / MFI of total receptor)] x 100

Signaling Pathways

The antagonism of α4β1 and α4β7 integrins by Zaurategrast disrupts the "outside-in" signaling cascades that are normally initiated upon ligand binding. These pathways are crucial for cell adhesion, migration, and activation.

dot

cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VCAM1 VCAM-1 a4b1 α4β1 Integrin VCAM1->a4b1 Binding MAdCAM1 MAdCAM-1 a4b7 α4β7 Integrin MAdCAM1->a4b7 Binding FAK FAK a4b1->FAK Src Src a4b1->Src Paxillin Paxillin a4b1->Paxillin a4b7->FAK RhoA RhoA FAK->RhoA Src->RhoA Paxillin->RhoA Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Adhesion Firm Adhesion Cytoskeleton->Adhesion Zaurategrast Zaurategrast Zaurategrast->a4b1 Zaurategrast->a4b7

Caption: Simplified integrin downstream signaling.

Conclusion

This compound represents a rationally designed, orally available dual antagonist of α4β1 and α4β7 integrins. While it demonstrated efficacy in preclinical models of inflammation, it ultimately failed to meet its primary endpoint in a Phase II clinical trial for multiple sclerosis. The reasons for this discrepancy between preclinical and clinical results are not fully elucidated but may involve factors such as insufficient receptor occupancy at the doses tested, differences in the biology of the EAE model versus human MS, or fundamental differences between small molecule and antibody-mediated integrin inhibition. The development of Zaurategrast, although discontinued, has contributed to the understanding of small molecule integrin antagonism and provides valuable insights for the future development of therapeutics targeting lymphocyte trafficking in autoimmune diseases.

References

The Rise and Fall of Zaurategrast Ethyl Ester: A Technical Review of a Promising Oral α4-Integrin Antagonist for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast ethyl ester (CDP323) emerged as a promising orally available small-molecule prodrug antagonist of α4-integrins for the treatment of multiple sclerosis (MS). Developed by Celltech (now UCB) and later in collaboration with Biogen Idec, it aimed to provide a convenient oral alternative to the intravenously administered α4-integrin antibody, natalizumab. The mechanism of action centered on inhibiting the migration of inflammatory leukocytes into the central nervous system, a key pathological feature of MS. Despite promising preclinical data in animal models of MS, the development of this compound was terminated in 2009 following disappointing results in a Phase II clinical trial. This technical guide provides an in-depth review of the discovery and development history of this compound, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction: The Rationale for α4-Integrin Antagonism in Multiple Sclerosis

Multiple sclerosis is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathology is characterized by the infiltration of autoreactive leukocytes, primarily T lymphocytes and monocytes, across the blood-brain barrier (BBB) into the CNS. This inflammatory cascade leads to demyelination, axonal damage, and progressive neurological disability.

A critical step in this process is the adhesion of leukocytes to the endothelial cells of the BBB and their subsequent transmigration into the CNS parenchyma. This adhesion is mediated by the interaction of integrins on the surface of leukocytes with their corresponding ligands on endothelial cells. The α4-integrins, specifically α4β1 (Very Late Antigen-4, VLA-4) and α4β7, play a pivotal role in this process by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells.

The clinical success of natalizumab, a monoclonal antibody that targets the α4-subunit of integrins, validated this therapeutic approach. However, the requirement for intravenous administration and the risk of progressive multifocal leukoencephalopathy (PML) highlighted the need for safer and more convenient oral alternatives. This spurred the development of small-molecule α4-integrin antagonists, including this compound.

Discovery and Preclinical Development of this compound (CDP323)

This compound (CDP323) was developed as an ethyl ester prodrug of the potent α4-integrin antagonist, CT7758. The active moiety, CT7758, is a carboxylate-containing compound that demonstrated high affinity for α4β1 and α4β7 integrins.

In Vitro Potency

The in vitro potency of the active compound, CT7758, was established in both protein-based and cell-based assays.

Table 1: In Vitro Potency of CT7758

Assay TypeTargetIC50 (nM)
Protein-based assayα4β1/VCAM-1 binding1.1
Cell-based assayJurkat cell adhesion13
Preclinical Pharmacokinetics

Initial pharmacokinetic studies of the active moiety, CT7758, revealed low oral bioavailability in several preclinical species, primarily due to poor intestinal absorption. This prompted the development of the ethyl ester prodrug, this compound (CDP323), to enhance oral absorption.

Table 2: Preclinical Oral Bioavailability of CT7758

SpeciesOral Bioavailability (%)
Mouse4
Rat2
Dog7-55
Cynomolgus Monkey0.2

The development of this compound (CDP323) as a prodrug led to increased oral bioavailability, although specific quantitative data for the prodrug in mice is not publicly available.

In Vivo Efficacy in an Animal Model of Multiple Sclerosis

The in vivo efficacy of this compound was evaluated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used animal model for MS.

Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE was induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55). This compound was administered once daily by subcutaneous injection, either prophylactically (before disease induction) or therapeutically (at the onset of clinical signs).

Results: this compound demonstrated significant efficacy in the EAE model. Both prophylactic and therapeutic administration reduced the maximal and cumulative disease scores and decreased disease incidence.

Clinical Development

The promising preclinical data led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in humans.

Phase I Clinical Trial

Phase I studies in healthy volunteers demonstrated that this compound was well-tolerated and exhibited pharmacodynamic effects consistent with α4-integrin inhibition.

Phase II Clinical Trial (NCT00484536)

A Phase II, randomized, double-blind, placebo-controlled study was initiated to assess the efficacy, safety, and tolerability of this compound in patients with relapsing forms of MS.

Study Design:

  • Participants: 234 patients with relapsing MS.

  • Treatment Arms:

    • Placebo

    • This compound 500 mg once daily

    • This compound 500 mg twice daily

  • Primary Endpoint: The cumulative number of new active lesions on brain MRI scans over 24 weeks.

Results: An interim analysis of the first 143 subjects led to the discontinuation of the trial. The study failed to show the expected level of efficacy.

Table 3: Phase II Clinical Trial - Primary Efficacy Endpoint (Interim Analysis)

Treatment GroupMean Number of New Active LesionsPercentage Difference from Placebo
Placebo10.8-
This compound (500 mg QD & 500 mg BID)Not specified10-15% reduction

Safety: The most common non-disease-related adverse events were headache, nasopharyngitis, and nausea. A notable safety concern was the observation of temporarily elevated aminotransferases (≥5x the upper limit of normal) in 13 subjects.

The independent safety board, considering both the lack of efficacy and the safety signals, recommended the termination of the trial in June 2009.

Mechanism of Action: α4-Integrin Signaling Pathway

This compound, through its active moiety CT7758, acts as an antagonist of α4-integrins (VLA-4). This antagonism disrupts the interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells of the blood-brain barrier.

G cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_cns Central Nervous System Leukocyte Leukocyte Adhesion Adhesion & Rolling Leukocyte->Adhesion Expresses VLA4 α4β1 (VLA-4) VLA4->Adhesion Endothelial_Cell Endothelial_Cell Endothelial_Cell->Adhesion Expresses VCAM1 VCAM-1 VCAM1->Adhesion CNS CNS Inflammation Inflammation & Demyelination CNS->Inflammation Zaurategrast Zaurategrast (CT7758) Zaurategrast->VLA4 Blocks Interaction Transmigration Transmigration Adhesion->Transmigration Transmigration->CNS G cluster_workflow VCAM-1/VLA-4 Binding Assay Workflow start Start coat_plate Coat microplate wells with recombinant VCAM-1 start->coat_plate block_plate Block non-specific binding sites coat_plate->block_plate add_cells Add VLA-4 expressing cells (e.g., Jurkat cells) block_plate->add_cells add_compound Add test compound (e.g., CT7758) at various concentrations add_cells->add_compound incubate Incubate to allow binding add_compound->incubate wash Wash to remove unbound cells incubate->wash quantify Quantify bound cells (e.g., via fluorescent labeling) wash->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end G cluster_workflow EAE Model Workflow start Start immunize Immunize mice with MOG35-55 peptide in Complete Freund's Adjuvant start->immunize pertussis Administer Pertussis Toxin immunize->pertussis monitor Monitor for clinical signs of EAE (e.g., paralysis) pertussis->monitor treat Administer test compound (e.g., Zaurategrast) or vehicle monitor->treat score Score clinical severity daily treat->score histology Perform histological analysis of CNS tissue at study end score->histology end End histology->end

The Pharmacology of Zaurategrast Ethyl Ester (CT7758 Prodrug): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaurategrast (B1682406) ethyl ester, also known as CDP323, is the ethyl ester prodrug of CT7758, a potent and selective antagonist of α4β1 and α4β7 integrins. Developed for the oral treatment of inflammatory and autoimmune diseases, particularly multiple sclerosis, zaurategrast ethyl ester was designed to overcome the poor oral bioavailability of its active moiety, CT7758. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key preclinical pharmacokinetic and pharmacodynamic data, and outlining the experimental methodologies employed in its evaluation. Despite promising preclinical results, the clinical development of zaurategrast was discontinued (B1498344) following disappointing outcomes in a Phase II trial.

Introduction

Integrins are a family of transmembrane adhesion receptors that play a crucial role in cell-cell and cell-extracellular matrix interactions. The α4 integrins, specifically α4β1 (Very Late Antigen-4, VLA-4) and α4β7, are key mediators in the trafficking of lymphocytes and other leukocytes to sites of inflammation. Antagonism of these integrins presents a compelling therapeutic strategy for a range of autoimmune disorders. This compound was developed as an orally bioavailable small molecule antagonist of α4 integrins, which, after absorption, is rapidly converted to its active form, CT7758.

Mechanism of Action

The therapeutic effect of zaurategrast is mediated by its active metabolite, CT7758, which is a potent antagonist of both α4β1 and α4β7 integrins.[1][2][3][4][5][6][7] By binding to these integrins on the surface of leukocytes, CT7758 blocks their interaction with their respective ligands on the vascular endothelium, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7. This inhibition prevents the transmigration of inflammatory cells across the blood-vessel wall into tissues, thereby reducing the inflammatory cascade characteristic of autoimmune diseases like multiple sclerosis.[3]

cluster_blood_vessel Blood Vessel cluster_endothelium Vascular Endothelium cluster_tissue Inflamed Tissue cluster_drug Drug Action Leukocyte Leukocyte VCAM1 VCAM-1 Leukocyte->VCAM1 α4β1 Interaction MAdCAM1 MAdCAM-1 Leukocyte->MAdCAM1 α4β7 Interaction Inflammation Inflammation Zaurategrast Zaurategrast (CT7758) Zaurategrast->Leukocyte Blocks α4 Integrins

Figure 1: Mechanism of Action of Zaurategrast (CT7758). Zaurategrast blocks the interaction between α4 integrins on leukocytes and their ligands on the vascular endothelium, preventing leukocyte migration into inflamed tissues.

Pharmacokinetics

The pharmacokinetic profile of the active moiety, CT7758, was extensively studied across several preclinical species. These studies revealed significant species-dependent differences in oral bioavailability and clearance, which ultimately led to the development of the this compound prodrug to enhance human oral absorption.[1][2]

Preclinical Pharmacokinetics of CT7758 (Active Moiety)

The following tables summarize the key pharmacokinetic parameters of CT7758 in various animal models.

Table 1: Oral Bioavailability and Caco-2 Permeability of CT7758 [1][2]

ParameterMouseRatDogCynomolgus MonkeyCaco-2 Cells
Oral Bioavailability (%) 427-550.2N/A
Permeability (10-6 cm/s) N/AN/AN/AN/A≤1.3

Table 2: Intravenous Pharmacokinetic Parameters of CT7758 [1][2]

ParameterMouseRatDogCynomolgus Monkey
Total Plasma Clearance (% Hepatic Blood Flow) Moderate to High (≥50%)Moderate to High (≥50%)Low (6%)Moderate to High (≥50%)
Elimination Half-life (t1/2, hours) ≤1≤12.4≤1
Volume of Distribution (Vz, L/kg) 5.52.80.240.93

The low oral bioavailability of CT7758 in most species was attributed to poor intestinal absorption, as evidenced by low permeability in Caco-2 cell assays and a high polar surface area.[1][2] In vitro studies also indicated that active hepatic uptake, mediated by OATP1B1 transporters, was a major driver of the observed in vivo clearance and the source of significant species variability.[1][2]

This compound (CDP323) as a Prodrug Solution

To address the limited oral absorption of CT7758, the ethyl ester prodrug, this compound (CDP323), was synthesized. This modification was designed to increase lipophilicity and enhance passive diffusion across the intestinal epithelium. In vitro studies confirmed that this compound possessed higher permeability compared to its active form.[1][2] Upon absorption, the prodrug is efficiently hydrolyzed by esterases to release the active CT7758 moiety.

cluster_process Prodrug Activation and Distribution Prodrug This compound (Oral Administration) Absorption Intestinal Absorption Prodrug->Absorption Hydrolysis Esterase-mediated Hydrolysis Absorption->Hydrolysis Increased Permeability Active_Drug CT7758 (Active Form in Circulation) Hydrolysis->Active_Drug Efficient Conversion Target α4 Integrins on Leukocytes Active_Drug->Target Effect Pharmacological Effect Target->Effect

Figure 2: Prodrug to Active Moiety Conversion Workflow. This compound is absorbed and rapidly converted to the active CT7758.

Preclinical Efficacy

The efficacy of zaurategrast was evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for multiple sclerosis. In these studies, zaurategrast demonstrated significant efficacy in reducing disease severity, both when administered prophylactically (before disease induction) and therapeutically (after disease onset).[3]

Experimental Protocols

In Vitro Permeability Assay
  • Cell Line: Caco-2 human colon adenocarcinoma cells.

  • Method: Cells were seeded on permeable filter supports and allowed to form a confluent monolayer, which differentiates to form a polarized epithelial layer mimicking the intestinal barrier. The test compound (CT7758 or this compound) was added to the apical (donor) side, and its appearance on the basolateral (receiver) side was measured over time using LC-MS/MS. Apparent permeability coefficients (Papp) were calculated.

In Vivo Pharmacokinetic Studies
  • Animal Models: Male mice, rats, Beagle dogs, and cynomolgus monkeys.

  • Administration: Intravenous (IV) and oral (PO) administration of CT7758.

  • Sampling: Serial blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation.

  • Analysis: Plasma concentrations of CT7758 were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) were calculated using non-compartmental analysis.

Experimental Autoimmune Encephalomyelitis (EAE) Model
  • Animal Model: Mice (specific strain, e.g., C57BL/6).

  • Induction: EAE was induced by immunization with a myelin-specific antigen, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.

  • Treatment: Zaurategrast was administered orally at specified doses, either before immunization (prophylactic) or after the onset of clinical signs (therapeutic).

  • Assessment: Animals were monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, from no signs to paralysis). Histopathological analysis of the central nervous system was performed at the end of the study to assess inflammation and demyelination.

cluster_workflow EAE Study Workflow start EAE Induction (MOG + CFA + PTX) treatment Treatment Groups start->treatment prophylactic Prophylactic Dosing treatment->prophylactic therapeutic Therapeutic Dosing treatment->therapeutic control Vehicle Control treatment->control monitoring Daily Clinical Scoring prophylactic->monitoring therapeutic->monitoring control->monitoring endpoint Endpoint Analysis (Histopathology) monitoring->endpoint

Figure 3: Experimental Workflow for EAE Studies. A general workflow for evaluating the efficacy of zaurategrast in the EAE mouse model.

Clinical Development and Discontinuation

This compound entered clinical development for the treatment of relapsing-remitting multiple sclerosis. However, in June 2009, it was announced that the development was discontinued.[3] The decision was based on the results of a Phase II clinical trial which did not meet the expected efficacy endpoints when compared to placebo.[3]

Conclusion

This compound represents a well-conceived prodrug approach to deliver the potent α4 integrin antagonist, CT7758, via the oral route. Preclinical studies demonstrated a clear mechanism of action and efficacy in a relevant disease model. However, the failure to demonstrate sufficient efficacy in a Phase II clinical trial for multiple sclerosis led to the discontinuation of its development. The case of zaurategrast underscores the challenges of translating promising preclinical findings into clinical success, particularly for oral therapies in complex autoimmune diseases. The data gathered during its development, however, remain valuable for the broader understanding of α4 integrin antagonism and small molecule drug design for this target class.

References

Investigating Zaurategrast Ethyl Ester in Multiple Sclerosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester, also known as CDP323, is a small molecule antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins. It is an ethyl ester prodrug that is rapidly hydrolyzed in vivo to its active carboxylic acid moiety, CT7758. The therapeutic rationale for this compound in multiple sclerosis (MS) stems from the critical role of VLA-4 in the trafficking of lymphocytes across the blood-brain barrier, a key event in the pathogenesis of the disease. By blocking the interaction of VLA-4 on leukocytes with its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, Zaurategrast is designed to inhibit the infiltration of inflammatory cells into the central nervous system (CNS). This technical guide provides an in-depth overview of the investigation of this compound in preclinical models of multiple sclerosis, focusing on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action: VLA-4 Antagonism

This compound exerts its therapeutic effect by targeting the VLA-4 signaling pathway. VLA-4 is a key adhesion molecule expressed on the surface of activated lymphocytes and other leukocytes. In the context of multiple sclerosis, the interaction between VLA-4 and VCAM-1 is a critical step in the process of immune cell extravasation into the CNS.

Signaling Pathway

The binding of VLA-4 to VCAM-1 initiates a cascade of intracellular signals that leads to firm adhesion of the leukocyte to the endothelial cell wall, followed by transmigration into the surrounding tissue. Zaurategrast, as a VLA-4 antagonist, competitively inhibits this binding, thereby preventing the downstream signaling events and subsequent immune cell infiltration.

VLA4_Signaling_Pathway cluster_leukocyte Activated Leukocyte cluster_endothelium Endothelial Cell VLA4 VLA-4 (α4β1 Integrin) Talin Talin VLA4->Talin Inside-out activation Kindlin Kindlin VLA4->Kindlin FAK FAK VLA4->FAK Outside-in signaling VCAM1 VCAM-1 VLA4->VCAM1 Binding Talin->VLA4 Kindlin->VLA4 Paxillin Paxillin FAK->Paxillin Signaling_Complex Downstream Signaling (e.g., PI3K/Akt, MAPK) Paxillin->Signaling_Complex Adhesion_Migration Firm Adhesion & Transmigration Signaling_Complex->Adhesion_Migration Zaurategrast Zaurategrast (Active Moiety: CT7758) Zaurategrast->VLA4 Inhibition

VLA-4 signaling pathway and the inhibitory action of Zaurategrast.

Preclinical Efficacy in Multiple Sclerosis Models

The primary preclinical model used to evaluate the efficacy of anti-MS therapies is Experimental Autoimmune Encephalomyelitis (EAE). EAE is an inflammatory demyelinating disease of the CNS that shares many pathological and clinical features with MS.

Efficacy Data in EAE Models

Studies have demonstrated that this compound (CDP323) is effective in reducing disease severity in EAE models.[1] The following table summarizes the key findings from these preclinical investigations.

Parameter Prophylactic Treatment Therapeutic Treatment Reference
Dose 100 mg/kg (subcutaneous, once daily)10 - 100 mg/kg (subcutaneous, once daily)[1]
Effect on Clinical Score Significantly reducedSignificantly reduced[1]
Effect on Maximal Disease Score ReducedReduced[1]
Effect on Cumulative Disease Score ReducedReduced[1]
Effect on Disease Incidence ReducedNot specified[1]
Note: Specific quantitative data (e.g., mean scores, p-values) were not available in the reviewed literature.Treatment was initiated at the onset of disease symptoms.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound in EAE models are not publicly available in their entirety. However, based on standard EAE protocols, a general methodology can be outlined.

General EAE Induction and Evaluation Workflow

The following diagram illustrates a typical workflow for inducing EAE in mice and evaluating the efficacy of a therapeutic agent like this compound.

EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_treatment Treatment Regimen cluster_monitoring Disease Monitoring cluster_analysis Endpoint Analysis Immunization Immunization with Myelin Antigen (e.g., MOG35-55 in CFA) Pertussis Pertussis Toxin Administration Immunization->Pertussis Prophylactic Prophylactic Treatment (e.g., Day 0 onwards) Therapeutic Therapeutic Treatment (e.g., Onset of symptoms) Scoring Daily Clinical Scoring (0-5 scale) Weight Body Weight Measurement Scoring->Weight Histology Histopathology of CNS (Inflammation, Demyelination) Biomarkers Biomarker Analysis (e.g., Cytokines, Immune Cell Infiltration) cluster_induction cluster_induction cluster_treatment cluster_treatment cluster_induction->cluster_treatment cluster_monitoring cluster_monitoring cluster_treatment->cluster_monitoring cluster_analysis cluster_analysis cluster_monitoring->cluster_analysis

Generalized experimental workflow for EAE studies.
Key Methodological Components

  • Animal Model: Typically, C57BL/6 or SJL mice are used. The choice of strain can influence the disease course (e.g., chronic progressive vs. relapsing-remitting).

  • Induction of EAE: EAE is most commonly induced by immunization with a myelin-derived peptide, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA). This is followed by the administration of pertussis toxin to facilitate the entry of immune cells into the CNS.

  • Treatment Administration: this compound, formulated for subcutaneous injection, would be administered according to a predefined schedule. For prophylactic studies, treatment typically begins on the day of immunization. For therapeutic studies, treatment starts upon the first clinical signs of disease.

  • Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (typically 0-5) based on the severity of paralysis.

  • Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis to assess the extent of inflammation (e.g., immune cell infiltration) and demyelination.

  • Pharmacokinetic and Pharmacodynamic Analysis: Blood samples would be collected to determine the pharmacokinetic profile of this compound and its active metabolite. Pharmacodynamic assessments could include measuring the occupancy of VLA-4 on peripheral blood mononuclear cells.

Pharmacokinetics and Metabolism

This compound was designed as a prodrug to enhance oral bioavailability. The active moiety, CT7758, has low oral bioavailability in several species due to poor absorption. The ethyl ester formulation improves permeability and allows for efficient in vivo conversion to the active acid. The hydrolysis of the ethyl ester is primarily mediated by carboxylesterase 1 (CES1) in the liver.

Species Oral Bioavailability of CT7758 (Active Moiety) Reference
Mouse 4%
Rat 2%
Dog 7-55%
Cynomolgus Monkey 0.2%

Conclusion

Preclinical studies in EAE models have demonstrated the potential of this compound as a therapeutic agent for multiple sclerosis. Its mechanism of action, centered on the inhibition of VLA-4 mediated leukocyte trafficking into the CNS, is well-established. While clinical development of this compound for MS was discontinued, the data from these preclinical investigations provide valuable insights for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases. Further research into small molecule antagonists of integrins continues to be an active area of investigation.

References

Methodological & Application

Application Notes and Protocols for Zaurategrast Ethyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester, also known as CDP323, is a small molecule prodrug that is converted to its active form, CT7758. It functions as a potent and selective antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] Integrins are cell surface receptors that mediate cell-to-extracellular matrix and cell-to-cell interactions. The α4β1 integrin, expressed on the surface of leukocytes, plays a critical role in the inflammatory cascade by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells. This interaction facilitates the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues. By blocking this interaction, this compound effectively inhibits the trafficking of inflammatory cells, making it a compound of interest for the treatment of various inflammatory and autoimmune disorders.[3][4][5] Although initially investigated for the treatment of multiple sclerosis, its development was discontinued (B1498344) after Phase II clinical trials.[3] Nevertheless, it remains a valuable tool for in vitro studies of inflammatory cell adhesion and migration.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, specifically focusing on the inhibition of lymphocyte adhesion to VCAM-1.

Mechanism of Action

This compound acts as a competitive antagonist, preventing the binding of α4β1 integrin on lymphocytes to its ligand, VCAM-1, on endothelial cells. This blockade of the α4β1/VCAM-1 axis inhibits the firm adhesion of lymphocytes to the vascular endothelium, a crucial step in their migration to sites of inflammation.

cluster_0 Leukocyte cluster_1 Endothelial Cell cluster_2 Inhibition VLA-4 α4β1 (VLA-4) VCAM-1 VCAM-1 VLA-4->VCAM-1 Adhesion Zaurategrast Zaurategrast (Active Metabolite) Zaurategrast->VLA-4 Blocks Binding

Fig. 1: Simplified signaling pathway of this compound's mechanism of action.

Data Presentation

Assay Cell Line Ligand Parameter This compound Concentration Result
Static Cell AdhesionJurkatRecombinant Human VCAM-1% Adhesion Inhibition0.1 nM - 10 µMUser-determined
Cell MigrationJurkatChemoattractant (e.g., SDF-1α)% Migration Inhibition0.1 nM - 10 µMUser-determined

Experimental Protocols

Jurkat Cell Culture Protocol

The Jurkat cell line, a human T lymphoblastoid cell line, is a suitable model for these assays as it endogenously expresses α4β1 integrin.

Materials:

  • Jurkat cells (ATCC TIB-152 or equivalent)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Growth Medium: Prepare RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.

  • Cell Thawing and Seeding: Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium at a density of 2-3 x 10^5 cells/mL in a T-75 flask.

  • Cell Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by splitting the culture every 2-3 days. To split, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion, then dilute the cell suspension to the desired seeding density with fresh complete growth medium.

start Start thaw Thaw Jurkat Cells start->thaw culture Culture in T-75 Flask (37°C, 5% CO2) thaw->culture monitor Monitor Cell Density (Every 2-3 days) culture->monitor split Split Culture to Maintain 1-10 x 10^5 cells/mL monitor->split end Cells Ready for Assay monitor->end Density is optimal split->culture

Fig. 2: Workflow for Jurkat cell culture maintenance.
Static Cell Adhesion Assay Protocol

This protocol is designed to quantify the inhibition of Jurkat cell adhesion to VCAM-1 by this compound.

Materials:

  • Jurkat cells (cultured as described above)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Recombinant Human VCAM-1/Fc Chimera

  • 96-well black, clear-bottom tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 1 mM Ca2+ and 1 mM Mg2+)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 50 µL of Recombinant Human VCAM-1 (e.g., 2 µg/mL in PBS) overnight at 4°C. As a negative control, coat some wells with 1% BSA in PBS.

  • Blocking: The next day, wash the wells twice with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

  • Cell Labeling: While the plate is blocking, harvest Jurkat cells and resuspend them in serum-free RPMI-1640 at 1 x 10^6 cells/mL. Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

  • Cell Washing: After incubation, wash the labeled cells twice with Assay Buffer by centrifugation (150 x g for 5 minutes) to remove excess dye. Resuspend the final cell pellet in Assay Buffer at 1 x 10^6 cells/mL.

  • Compound Incubation: Prepare serial dilutions of this compound in Assay Buffer. In a separate 96-well plate, mix 50 µL of the labeled Jurkat cell suspension with 50 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) and incubate for 30 minutes at room temperature.

  • Adhesion: Wash the VCAM-1 coated plate once with Assay Buffer. Carefully add 100 µL of the cell/compound mixture to each well.

  • Incubation and Washing: Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator. After incubation, gently wash the wells twice with pre-warmed Assay Buffer to remove non-adherent cells.

  • Quantification: Add 100 µL of Assay Buffer to each well and measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

coat Coat 96-well plate with VCAM-1 block Block with BSA coat->block add_cells Add cell/compound mix to coated plate block->add_cells label_cells Label Jurkat cells with Calcein-AM prepare_compound Prepare Zaurategrast serial dilutions label_cells->prepare_compound incubate_cells Incubate cells with Zaurategrast prepare_compound->incubate_cells incubate_cells->add_cells incubate_adhesion Incubate for adhesion add_cells->incubate_adhesion wash Wash to remove non-adherent cells incubate_adhesion->wash read Read fluorescence wash->read analyze Analyze Data (IC50) read->analyze

Fig. 3: Experimental workflow for the static cell adhesion assay.
Cell Migration (Chemotaxis) Assay Protocol

This protocol measures the ability of this compound to inhibit the migration of Jurkat cells towards a chemoattractant.

Materials:

  • Jurkat cells

  • This compound

  • Chemoattractant (e.g., SDF-1α/CXCL12)

  • Transwell inserts with 5 µm pore size for 24-well plates

  • Serum-free RPMI-1640 with 0.5% BSA (Migration Buffer)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Preparation: Harvest Jurkat cells and wash them once with Migration Buffer. Resuspend the cells in Migration Buffer at 2 x 10^6 cells/mL.

  • Compound Pre-incubation: In a separate tube, pre-incubate the Jurkat cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Assay Setup: Add 600 µL of Migration Buffer containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.

  • Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells: Carefully remove the Transwell inserts. To quantify the number of migrated cells in the lower chamber, add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Transfer 100 µL from each well to an opaque-walled 96-well plate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound using the Jurkat cell line. These assays are fundamental for understanding the inhibitory effects of this compound on lymphocyte adhesion and migration, key processes in the inflammatory response. Researchers can adapt these protocols to suit their specific experimental needs, including the use of other relevant cell lines or primary cells. Meticulous execution of these experiments will yield valuable data for the evaluation of α4β1 integrin antagonists in the context of inflammation and autoimmune disease research.

References

Application Notes and Protocols for Zaurategrast Ethyl Ester in Mouse Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester (CDP323) is a small molecule antagonist of the α4β1 and α4β7 integrins. These integrins play a crucial role in the trafficking of lymphocytes to the gastrointestinal tract, a key process in the pathogenesis of inflammatory bowel disease (IBD), including colitis. By blocking the interaction of α4β7 integrin on lymphocytes with its endothelial ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound is designed to reduce the inflammatory cell infiltrate in the gut mucosa. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical mouse models of colitis, aiding in the evaluation of its therapeutic potential.

Mechanism of Action: α4β7 Integrin Antagonism

The recruitment of lymphocytes to the intestinal mucosa is a critical step in the inflammatory cascade of colitis. This process is mediated by the binding of α4β7 integrin, expressed on the surface of a subset of T lymphocytes, to MAdCAM-1, which is predominantly expressed on the endothelial cells of post-capillary venules in the gut.

Data Presentation: Efficacy of α4β7 Integrin Antagonists in Mouse Colitis Models

While specific data for this compound in public literature is limited, the following tables summarize representative quantitative data from studies using other α4β7 integrin antagonists in common mouse models of colitis. This data provides a benchmark for expected outcomes.

Table 1: Efficacy of an α4β7 Integrin Antagonist (MT-103) in the T-Cell Transfer Model of Colitis [1]

Treatment GroupDoseBody Weight Change (%)Colon Weight/Length Ratio (mg/cm)Histopathology Score (Arbitrary Units)
Vehicle Control--15.2 ± 2.1110.5 ± 8.78.5 ± 0.9
MT-1033 mg/kg/day+2.5 ± 1.875.3 ± 5.43.2 ± 0.5
MT-10310 mg/kg/day+3.1 ± 1.572.1 ± 4.92.8 ± 0.4
MT-10330 mg/kg/day+3.5 ± 1.970.8 ± 5.12.5 ± 0.6
Anti-α4β7 Antibody30 mg/kg+4.2 ± 2.068.9 ± 4.52.1 ± 0.3

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Representative Disease Activity Index (DAI) in a DSS-Induced Colitis Model

Treatment GroupDoseDay 3 DAIDay 5 DAIDay 7 DAI
Healthy Control-0.1 ± 0.10.2 ± 0.10.1 ± 0.1
DSS + Vehicle-1.5 ± 0.32.8 ± 0.43.5 ± 0.5
DSS + Zaurategrast (low dose)e.g., 10 mg/kg1.2 ± 0.22.1 ± 0.32.5 ± 0.4
DSS + Zaurategrast (high dose)e.g., 30 mg/kg0.9 ± 0.21.5 ± 0.21.8 ± 0.3*

*p < 0.05 compared to DSS + Vehicle. Data are presented as mean ± SEM. This table is illustrative based on typical results.

Experimental Protocols

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This model is widely used for its simplicity and reproducibility in inducing acute or chronic colitis that resembles human ulcerative colitis.[2][3]

Workflow:

DSS_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_monitoring Phase 4: Monitoring & Endpoint Acclimatize Acclimatize Mice (7 days) DSS_Admin Administer 2.5-5% DSS in drinking water (5-7 days) Acclimatize->DSS_Admin Zaurategrast_Admin Administer Zaurategrast (e.g., daily oral gavage) Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Admin->Monitoring Zaurategrast_Admin->Monitoring Endpoint Endpoint Analysis: - Colon Length & Weight - Histopathology - Myeloperoxidase Assay - Cytokine Analysis Monitoring->Endpoint

Detailed Protocol:

  • Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used due to their susceptibility to DSS.

  • Acclimatization: House mice for at least 7 days under standard conditions before the experiment.

  • Induction of Colitis:

    • Prepare a 2.5% to 5% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

  • This compound Administration:

    • Formulation: this compound can be formulated for oral administration. A common vehicle is 0.5% (w/v) methylcellulose (B11928114) in sterile water.

    • Dosing: Administer this compound (e.g., 10-50 mg/kg) or vehicle control daily by oral gavage, starting concurrently with DSS administration or in a therapeutic regimen after the onset of symptoms.

  • Monitoring and Evaluation:

    • Record body weight, stool consistency, and presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).

    • At the end of the study, euthanize mice and collect colon tissue.

    • Measure colon length and weight.

    • Fix a distal segment of the colon in 10% neutral buffered formalin for histopathological analysis (H&E staining).

    • Homogenize a portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model induces a T-cell-mediated inflammatory response that shares features with Crohn's disease.[4]

Workflow:

TNBS_Workflow cluster_presensitization Phase 1 (Optional): Pre-sensitization cluster_monitoring Phase 4: Monitoring & Endpoint Presensitize Apply TNBS solution to shaved skin TNBS_Admin Intrarectal administration of TNBS in ethanol Presensitize->TNBS_Admin Zaurategrast_Admin Administer Zaurategrast (e.g., daily s.c. injection) Monitoring Monitor for 3-7 days: - Body Weight - Diarrhea TNBS_Admin->Monitoring Zaurategrast_Admin->Monitoring Endpoint Endpoint Analysis: - Macroscopic Score - Histopathology - Cytokine Profiling Monitoring->Endpoint

Detailed Protocol:

  • Animal Model: BALB/c or SJL/J mice are often used.

  • Induction of Colitis:

    • Anesthetize mice lightly.

    • Slowly administer 100 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) intrarectally using a catheter.

    • Keep the mice in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.

  • This compound Administration:

    • Formulation: For subcutaneous or intraperitoneal injection, this compound can be dissolved in a vehicle such as DMSO and further diluted in saline or corn oil.

    • Dosing: Administer this compound or vehicle control daily, starting 24 hours before or after TNBS instillation.

  • Monitoring and Evaluation:

    • Monitor mice for body weight loss and signs of diarrhea for 3-7 days.

    • At the study endpoint, assess the colon for macroscopic damage (inflammation, ulceration, wall thickening).

    • Perform histopathological analysis and cytokine profiling as described for the DSS model.

Concluding Remarks

The provided protocols for DSS and TNBS-induced colitis in mice offer robust frameworks for evaluating the efficacy of this compound. The mechanism of action, centered on the inhibition of lymphocyte trafficking to the gut, suggests that this compound holds promise as a therapeutic agent for IBD. The quantitative data from analogous α4β7 integrin antagonists provide a valuable reference for interpreting experimental outcomes. Researchers should optimize dosing and administration routes based on the specific pharmacokinetic properties of this compound.

References

Application Notes and Protocols: Zaurategrast Ethyl Ester Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and stability assessment of Zaurategrast ethyl ester (also known as CDP323) solutions. This document is intended to guide researchers in handling, formulating, and analyzing this α4β1/α4β7 integrin antagonist prodrug.

Introduction

This compound is the ethyl ester prodrug of CT7758, developed for the treatment of inflammatory and autoimmune disorders.[1][2] As a prodrug, its stability and formulation are critical for ensuring proper delivery and bioavailability of the active moiety. This document outlines methods for preparing solutions for research purposes and provides a framework for conducting comprehensive stability studies.

Solution Preparation

The solubility of this compound is a key consideration for the preparation of solutions for in vitro and in vivo studies. While comprehensive solubility data in a wide range of pharmaceutical solvents is not publicly available, several solvent systems have been reported for research applications.

Recommended Solvents and Stock Solutions

For research purposes, this compound can be dissolved in various organic solvents and co-solvent systems. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions.

Table 1: Solvent Systems for this compound Solution Preparation

ProtocolSolvent Composition (v/v)Achievable ConcentrationNotes
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.55 mM)Suitable for in vivo administration. Prepare by adding solvents sequentially and mixing well.[1]
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.55 mM)An alternative formulation for in vivo studies.[1]
3100% DMSO150 mg/mL (273.00 mM)For preparing high-concentration stock solutions. Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]
Protocol for Preparing an In Vivo Working Solution (Example)

This protocol is an example of preparing a 1 mL working solution based on the co-solvent system in Protocol 1.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle heating or sonication can be used to aid dissolution.[1]

  • Sequential Addition: In a sterile tube, add the following solvents in order, ensuring the solution is mixed thoroughly after each addition:

    • 400 µL of PEG300

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • 50 µL of Tween-80.

    • 450 µL of Saline.

  • Final Mixing: Vortex the final solution until it is clear and homogenous.

  • Use: It is recommended to prepare this working solution fresh on the day of use.[1]

G cluster_prep Solution Preparation Workflow start Start: Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 25 mg/mL) start->dissolve add_stock Add Zaurategrast/DMSO Stock dissolve->add_stock add_peg Add PEG300 add_peg->add_stock add_tween Add Tween-80 add_stock->add_tween add_saline Add Saline add_tween->add_saline mix Vortex until clear add_saline->mix end End: Working Solution Ready for Use mix->end

Figure 1. Workflow for preparing an in vivo working solution.

Stability of this compound Solutions

As an ethyl ester prodrug, Zaurategrast is susceptible to hydrolysis, which is a primary degradation pathway.[3] Stability studies are crucial to determine the shelf-life and appropriate storage conditions for any developed formulation.

Known Stability Information
  • Solid State: The lyophilized powder is reported to be stable for up to 36 months when stored desiccated at -20°C.[4] Another source suggests storage at -20°C for 3 years in powder form.[2]

  • Solution State: Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[1][4] For solutions in aqueous co-solvents, it is best to prepare them fresh.

Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6] The following protocol outlines a general approach for this compound.

Objective: To generate degradation products under various stress conditions to understand degradation pathways and validate a stability-indicating analytical method. A target degradation of 10-20% is generally desired.[6]

Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and dilute with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points.

    • Neutralize samples before analysis.

  • Base Hydrolysis:

    • Dissolve this compound and dilute with 0.1 M NaOH.

    • Incubate at room temperature, collecting samples at early time points as base hydrolysis of esters is often rapid.

    • Neutralize samples before analysis.

  • Oxidative Degradation:

    • Dissolve this compound and dilute with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation:

    • Store the solid powder and a solution of this compound at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Collect samples at various time points.

  • Photostability:

    • Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamp).

    • A control sample should be kept in the dark at the same temperature.

G cluster_forced_degradation Forced Degradation Workflow start Prepare Zaurategrast Solution acid Acid Stress (e.g., 0.1M HCl, 60°C) start->acid base Base Stress (e.g., 0.1M NaOH, RT) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Elucidate Pathways analysis->end

Figure 2. General workflow for forced degradation studies.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

Proposed HPLC Method Parameters (General Framework)

The following parameters provide a starting point for method development. Optimization will be necessary.

Table 2: General Parameters for a Stability-Indicating RP-HPLC Method

ParameterRecommended Starting Condition
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in Water, or an appropriate buffer (e.g., 10 mM Ammonium Acetate)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient elution (e.g., 10% to 90% B over 15-20 minutes)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40°C
Detection UV, monitor at a wavelength of maximum absorbance for Zaurategrast
Injection Volume 5 - 20 µL
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the ethyl ester bond to form the active carboxylic acid moiety, CT7758.[3] This hydrolysis can be chemically (acid or base-catalyzed) or enzymatically mediated. Other potential degradation pathways that should be investigated include oxidation of the nitrogen-containing heterocyclic rings and photolytic degradation.

G Zaurategrast This compound (Prodrug) CT7758 CT7758 (Active Drug) Zaurategrast->CT7758 Hydrolysis (Acid, Base, Enzymatic) Oxidized Oxidized Degradants Zaurategrast->Oxidized Oxidation Photodegradants Photodegradants Zaurategrast->Photodegradants Photolysis

Figure 3. Potential degradation pathways of this compound.

Conclusion

The preparation of stable solutions of this compound is critical for obtaining reliable results in preclinical and clinical research. The provided protocols for solution preparation offer a starting point for laboratory investigations. However, for the development of a pharmaceutical formulation, a thorough understanding of the compound's stability is paramount. The outlined forced degradation studies and the framework for a stability-indicating HPLC method provide a comprehensive approach to characterizing the stability profile of this compound, ensuring the quality and reliability of future studies.

References

Application Notes and Protocols for Flow Cytometry Analysis of Zaurategrast Ethyl Ester Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester (formerly known as CDP323) is the ethyl ester prodrug of CT7758, a potent antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] Integrins are cell adhesion molecules crucial for the trafficking and migration of immune cells across the vascular endothelium to sites of inflammation.[4][5] By blocking the interaction of α4-integrins on the surface of leukocytes with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits the transmigration of these cells, thereby mitigating the inflammatory response.[4][6] This mechanism of action makes it a compound of interest for the treatment of various inflammatory and autoimmune diseases, including multiple sclerosis.[4]

These application notes provide detailed protocols for utilizing flow cytometry to assess the in vitro effects of this compound on immune cell populations. The provided methodologies will enable researchers to quantify the expression of relevant cell surface markers and evaluate the functional consequences of α4-integrin blockade.

Mechanism of Action: Inhibition of Leukocyte Adhesion and Migration

This compound, upon conversion to its active form, CT7758, targets the α4 subunit (CD49d) of the α4β1 and α4β7 integrin heterodimers. This blockade prevents the binding of leukocytes, such as lymphocytes and monocytes, to endothelial cells expressing VCAM-1 and MAdCAM-1, a critical step in their extravasation into inflamed tissues.

cluster_0 Leukocyte cluster_1 Endothelial Cell cluster_2 Inflammatory Cascade Leukocyte Leukocyte Integrin α4β1 / α4β7 Integrin VCAM1 VCAM-1 / MAdCAM-1 Integrin->VCAM1 Binding EndothelialCell Endothelial Cell Adhesion Cell Adhesion VCAM1->Adhesion Transmigration Transmigration Adhesion->Transmigration Inflammation Tissue Inflammation Transmigration->Inflammation Zaurategrast Zaurategrast (Active Metabolite) Zaurategrast->Integrin Inhibits

Caption: Zaurategrast's inhibition of leukocyte-endothelial cell adhesion.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data demonstrating the expected outcomes of this compound treatment on peripheral blood mononuclear cells (PBMCs) as analyzed by flow cytometry.

Table 1: Effect of this compound on α4-Integrin (CD49d) Expression on T-Cell Subsets.

T-Cell SubsetTreatmentMean Fluorescence Intensity (MFI) of CD49d% CD49d Positive Cells
CD4+ T-Cells Vehicle Control15,234 ± 85095.2 ± 2.1
Zaurategrast (10 nM)14,987 ± 79094.8 ± 2.5
Zaurategrast (100 nM)15,012 ± 81095.1 ± 2.3
CD8+ T-Cells Vehicle Control12,543 ± 68092.1 ± 3.0
Zaurategrast (10 nM)12,389 ± 71091.8 ± 3.2
Zaurategrast (100 nM)12,450 ± 69092.0 ± 2.9

Note: Zaurategrast is not expected to significantly alter the expression levels of CD49d, but rather to block its function.

Table 2: Functional Inhibition of T-Cell Adhesion to VCAM-1 by this compound.

Cell TypeTreatment% Adhesion to VCAM-1 Coated Plates
PBMCs Vehicle Control45.6 ± 4.2
Zaurategrast (10 nM)22.1 ± 3.5
Zaurategrast (100 nM)8.9 ± 2.1

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) after this compound Treatment

This protocol details the procedure for treating isolated PBMCs with this compound and subsequently staining them for flow cytometric analysis of key cell surface markers.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (and its active metabolite, if available)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies (see proposed panel below)

  • Flow cytometer

Antibody Panel:

MarkerFluorochromePurpose
CD3PE-Cy7T-Cell Marker
CD4APCHelper T-Cell Marker
CD8PerCP-Cy5.5Cytotoxic T-Cell Marker
CD19BV421B-Cell Marker
CD14BV510Monocyte Marker
CD49d (α4)FITCTarget of Zaurategrast
CD29 (β1)PEForms VLA-4 with CD49d
β7-IntegrinAlexa Fluor 700Forms α4β7 with CD49d
Viability Dyee.g., Zombie AquaExclude dead cells

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment:

    • Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

    • Plate 1 mL of cell suspension per well in a 24-well plate.

    • Prepare serial dilutions of this compound in DMSO. A final DMSO concentration should be ≤0.1%.

    • Add the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) to the cells.

    • Incubate for the desired time (e.g., 1, 4, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Antibody Staining:

    • Harvest the cells and wash them twice with cold FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the viability dye according to the manufacturer's instructions and incubate.

    • Add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Flow Cytometry Acquisition:

    • Acquire the samples on a calibrated flow cytometer.

    • Collect a sufficient number of events (e.g., 100,000 - 500,000 events) for robust statistical analysis.

  • Data Analysis:

    • Gate on viable, single cells.

    • Identify major immune cell populations (T-cells, B-cells, monocytes) based on their characteristic markers.

    • Within the T-cell population, further delineate CD4+ and CD8+ subsets.

    • Analyze the expression of CD49d, CD29, and β7-integrin on the different cell populations.

cluster_0 Sample Preparation cluster_1 Staining cluster_2 Analysis A Isolate PBMCs B Cell Culture A->B C Treat with Zaurategrast or Vehicle Control B->C D Harvest and Wash Cells C->D E Stain with Viability Dye and Antibodies D->E F Wash and Resuspend E->F G Acquire on Flow Cytometer F->G H Data Analysis: - Gating - Marker Expression G->H

Caption: Experimental workflow for immunophenotyping with Zaurategrast.
Protocol 2: In Vitro T-Cell Adhesion Assay

This protocol provides a method to functionally assess the inhibitory effect of this compound on the adhesion of T-cells to a VCAM-1-coated surface.

Materials:

  • Isolated T-cells (or PBMCs)

  • 96-well flat-bottom plates

  • Recombinant Human VCAM-1/CD106

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (or other fluorescent cell tracker)

  • This compound

  • DMSO

  • Assay Buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of VCAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation and Treatment:

    • Label T-cells with Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay buffer at 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Adhesion Assay:

    • Add 100 µL of the treated cell suspension to each VCAM-1-coated well.

    • Incubate for 30-60 minutes at 37°C.

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence in each well using a fluorescence plate reader.

    • Calculate the percentage of adhesion relative to the total fluorescence of an equivalent number of cells added to the well.

Conclusion

The protocols and representative data provided in these application notes offer a comprehensive framework for investigating the effects of this compound using flow cytometry. By employing these methods, researchers can effectively characterize the binding and functional inhibition of α4-integrins on various immune cell populations, providing valuable insights into the therapeutic potential of this compound for inflammatory and autoimmune disorders.

References

Application Notes and Protocols for Immunohistochemistry Staining Following Zaurategrast Ethyl Ester Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester, also known as CDP323, is a small molecule prodrug of CT7758, which functions as a potent antagonist of α4β1 (VLA-4) and α4β7 integrins.[1][2][3] These integrins are crucial for the adhesion and migration of leukocytes from the bloodstream into inflamed tissues. By blocking the interaction of α4 integrins on the surface of immune cells with their corresponding ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, Zaurategrast was developed to inhibit the inflammatory cascade in autoimmune disorders like multiple sclerosis.[4][5][6] The therapeutic goal of Zaurategrast was to reduce the infiltration of pathogenic immune cells into the central nervous system (CNS), thereby mitigating tissue damage.[5] Although its clinical development was discontinued (B1498344) due to insufficient efficacy in a Phase II trial, the mechanism of action of Zaurategrast makes it a relevant tool for preclinical research in inflammatory models.[5]

Immunohistochemistry (IHC) is an invaluable technique to visualize and quantify the effects of therapeutic agents like Zaurategrast on tissue-specific cellular infiltration and the expression of inflammatory markers. This document provides detailed protocols and application notes for performing IHC staining on tissues from preclinical models, such as the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis, following treatment with this compound.

Mechanism of Action of this compound

This compound is a prodrug that is converted to its active form, CT7758, in the body. The active compound competitively binds to the α4 subunit of α4β1 and α4β7 integrins on the surface of leukocytes, including lymphocytes and monocytes.[1][2][7] This binding prevents the interaction of these integrins with VCAM-1, which is expressed on the surface of endothelial cells in response to inflammatory signals. The inhibition of the α4-integrin/VCAM-1 interaction disrupts the adhesion and subsequent transmigration of leukocytes across the blood-brain barrier and other vascular endothelia into sites of inflammation.[6]

Caption: Mechanism of Zaurategrast in blocking leukocyte migration.

Data Presentation: Expected Effects of Zaurategrast on Inflammatory Infiltrates

The following table presents hypothetical quantitative data representative of the expected results from an immunohistochemical analysis of spinal cord tissue from an EAE mouse model treated with this compound. The data illustrates the anticipated reduction in the infiltration of key inflammatory cell populations.

Treatment GroupMarkerCell TypeMean Cell Density (cells/mm²) ± SEMP-value vs. Vehicle
Naive ControlCD4T-lymphocyte5 ± 2<0.001
Naive ControlMac-3Macrophage/Microglia15 ± 5<0.001
EAE + VehicleCD4T-lymphocyte150 ± 25-
EAE + VehicleMac-3Macrophage/Microglia280 ± 40-
EAE + ZaurategrastCD4T-lymphocyte45 ± 10<0.01
EAE + ZaurategrastMac-3Macrophage/Microglia110 ± 20<0.01

Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected outcomes based on the mechanism of action of Zaurategrast. Actual results may vary.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of paraffin-embedded tissues, suitable for assessing the effects of Zaurategrast treatment in a preclinical model such as EAE.

IHC Staining Workflow

IHC_Protocol_Workflow Start Paraffin-Embedded Tissue Sections Deparaffinization Deparaffinization (Xylene) Start->Deparaffinization Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (e.g., Citrate Buffer, pH 6.0) Rehydration->AntigenRetrieval Blocking Blocking (e.g., Normal Goat Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-CD4, anti-Mac-3) Overnight at 4°C Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (HRP-Streptavidin & DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration and Mounting Counterstain->DehydrationMounting Microscopy Microscopy and Image Analysis DehydrationMounting->Microscopy

References

Application Notes and Protocols for Zaurategrast Ethyl Ester in Primary Human Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaurategrast ethyl ester, also known as CDP323, is a small molecule antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7.[1][2][3] It is the ethyl ester prodrug of the active moiety, CT7758. By blocking the interaction of these integrins with their ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits the adhesion and migration of lymphocytes. This mechanism of action makes it a valuable tool for studying inflammatory and autoimmune diseases where leukocyte trafficking plays a key pathological role. These application notes provide detailed protocols for utilizing this compound in primary human cell assays to investigate its effects on lymphocyte adhesion.

Mechanism of Action: Inhibition of Lymphocyte Adhesion

Leukocyte extravasation from the bloodstream into tissues is a critical step in the inflammatory cascade. This process involves a series of adhesive interactions between leukocytes and the vascular endothelium. The integrin α4β1, expressed on the surface of lymphocytes, plays a crucial role in the firm adhesion of these cells to the endothelium by binding to VCAM-1, which is upregulated on endothelial cells in response to inflammatory signals.[4][5][6]

This compound, upon administration, is converted to its active form, CT7758, which competitively binds to the α4 subunit of the α4β1 and α4β7 integrins. This binding prevents the interaction between the integrins and their respective ligands, VCAM-1 and MAdCAM-1. By disrupting this key adhesion step, this compound effectively reduces the recruitment of lymphocytes to sites of inflammation.

G cluster_endothelium Endothelial Cell cluster_lymphocyte Lymphocyte VCAM1 VCAM-1 Adhesion Adhesion & Migration VCAM1->Adhesion VLA4 α4β1 Integrin (VLA-4) VLA4->VCAM1 Binding Zaurategrast Zaurategrast (Active Form CT7758) Zaurategrast->VLA4 Inhibition Inflammation Inflammation Adhesion->Inflammation

Figure 1: Signaling pathway of this compound in inhibiting lymphocyte adhesion.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound (CDP323) on VCAM-1 binding to lymphocytes. The data is derived from a clinical study in subjects with multiple sclerosis.

Dosage of this compound (CDP323)Mean Maximum Inhibition of VCAM-1 Binding (%)Time to Maximum Inhibition (hours)
100 mg twice daily~60%2 - 4
500 mg twice daily>80%2 - 4
1000 mg once daily>80%2 - 4
1000 mg twice daily>90%2 - 4

Note: The data presented is from an in vivo study and serves as a reference for the expected efficacy in primary human cell assays. In vitro potency (IC50) may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Isolation of Primary Human Lymphocytes from Whole Blood

This protocol describes the isolation of lymphocytes from human peripheral blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ficoll-Paque PLUS

  • Centrifuge

  • Sterile serological pipettes and centrifuge tubes

Procedure:

  • Dilute the whole blood 1:1 with PBS in a sterile centrifuge tube.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (lymphocytes and monocytes) undisturbed at the interface.

  • Collect the mononuclear cell layer into a new sterile centrifuge tube.

  • Wash the cells by adding 3-4 volumes of PBS and centrifuge at 200 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium for your assay.

  • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

Protocol 2: Static Lymphocyte Adhesion Assay

This assay measures the adhesion of primary human lymphocytes to a VCAM-1 coated surface and the inhibitory effect of this compound.

Materials:

  • Isolated primary human lymphocytes

  • Recombinant human VCAM-1/Fc chimera

  • 96-well flat-bottom tissue culture plates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • This compound (and its active form CT7758 for direct comparison if available)

  • Assay buffer (e.g., RPMI 1640 with 10 mM HEPES)

  • Fluorescence plate reader

Procedure:

G A 1. Coat 96-well plate with VCAM-1 B 2. Block non-specific binding with BSA A->B C 3. Isolate and label primary human lymphocytes with Calcein-AM B->C D 4. Pre-incubate lymphocytes with this compound (or vehicle control) C->D E 5. Add lymphocytes to the VCAM-1 coated plate D->E F 6. Incubate to allow adhesion E->F G 7. Wash to remove non-adherent cells F->G H 8. Quantify adhesion by measuring fluorescence G->H

Figure 2: Experimental workflow for the static lymphocyte adhesion assay.
  • Plate Coating:

    • Coat the wells of a 96-well plate with recombinant human VCAM-1 at a concentration of 1-5 µg/mL in PBS.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with PBS to remove unbound VCAM-1.

  • Blocking:

    • Block non-specific binding by adding 1% BSA in PBS to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation and Labeling:

    • Resuspend the isolated lymphocytes in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Label the lymphocytes by adding Calcein-AM to a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Inhibitor Treatment:

    • Resuspend the labeled lymphocytes in assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions (or vehicle control) to the lymphocyte suspension and incubate for 30 minutes at 37°C.

  • Adhesion:

    • Add 100 µL of the treated lymphocyte suspension (containing approximately 1 x 10^5 cells) to each VCAM-1 coated well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells. Be careful not to dislodge the adherent cells.

  • Quantification:

    • After the final wash, add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

    • The percentage of adhesion can be calculated relative to a control with no washing. The inhibitory effect of this compound is determined by comparing the fluorescence of treated wells to the vehicle control wells.

Troubleshooting

  • Low cell adhesion: Ensure optimal coating concentration of VCAM-1 and that the lymphocytes are viable and activated (if required by the specific experimental question).

  • High background fluorescence: Ensure thorough washing after Calcein-AM labeling and after the adhesion step. Use appropriate blank wells (no cells) for background subtraction.

  • Inconsistent results: Maintain consistent incubation times and temperatures. Handle the plates gently during washing steps to avoid cell detachment.

Conclusion

This compound is a potent inhibitor of lymphocyte adhesion to VCAM-1. The provided protocols offer a framework for researchers to investigate the effects of this compound in primary human cell systems. By utilizing these assays, scientists can further elucidate the role of α4β1 integrin in various disease models and evaluate the therapeutic potential of VLA-4 antagonists.

References

Application Notes and Protocols for Zaurategrast Ethyl Ester in Chronic Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zaurategrast ethyl ester (CDP323), a dual α4β1/α4β7 integrin antagonist, for its potential application in inducing remission in chronic inflammation models. This document details the mechanism of action, experimental protocols, and available data to guide researchers in designing and executing relevant preclinical studies.

Introduction

This compound is an orally bioavailable small molecule prodrug of its active metabolite, CT7758. It functions as an antagonist of the α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] These integrins are key adhesion molecules expressed on the surface of leukocytes, such as T-lymphocytes and monocytes, that mediate their migration from the bloodstream into inflamed tissues.[1][3] By blocking the interaction of these integrins with their endothelial ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7—this compound inhibits the trafficking of inflammatory cells to sites of inflammation.[3][4] This mechanism of action makes it a promising candidate for the treatment of chronic inflammatory and autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[1][2]

Mechanism of Action: α4β1/α4β7 Integrin Antagonism

The therapeutic potential of this compound is rooted in its ability to disrupt the signaling cascade that governs leukocyte extravasation into tissues. The process is initiated when inflammatory signals in tissues lead to the upregulation of VCAM-1 and MAdCAM-1 on endothelial cells. Circulating leukocytes, expressing α4β1 and α4β7 integrins, bind to these adhesion molecules, leading to their firm adhesion and subsequent transmigration across the endothelial barrier into the inflamed tissue. This compound, by competitively inhibiting this binding, effectively reduces the infiltration of pathogenic immune cells, thereby ameliorating inflammation.

Zaurategrast_Mechanism_of_Action cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_tissue Inflamed Tissue Leukocyte Leukocyte (T-cell, Monocyte) Integrin α4β1 / α4β7 Integrin VCAM VCAM-1 Leukocyte->VCAM Adhesion & Migration MAdCAM MAdCAM-1 Leukocyte->MAdCAM Adhesion & Migration Inflammation Inflammation VCAM->Inflammation MAdCAM->Inflammation Zaurategrast Zaurategrast (CDP323) Zaurategrast->Integrin Blocks Binding

Caption: this compound blocks the interaction of α4β1/α4β7 integrins on leukocytes with VCAM-1/MAdCAM-1 on endothelial cells, inhibiting cell migration into inflamed tissue.

Data Presentation

Table 1: Effect of this compound (CDP323) on Peripheral Blood Lymphocyte Subsets after 28 Days of Treatment in Multiple Sclerosis Patients [5]

Treatment GroupNTotal Lymphocytes (cells/µL) - Mean Change from BaselineNaïve B-cells (cells/µL) - Mean Change from BaselineMemory B-cells (cells/µL) - Mean Change from BaselineT-cells (cells/µL) - Mean Change from Baseline
Placebo14-110-10-1-90
CDP323 100 mg bid14+230+20+10+190
CDP323 500 mg bid14+680+60+30+590
CDP323 1000 mg qd15+580+50+20+490
CDP323 1000 mg bid14+910+80+40+780
Statistically significant increase compared to placebo.

Table 2: Effect of this compound (CDP323) on VCAM-1 Binding Capacity of Lymphocytes [6]

Treatment GroupNVCAM-1 Binding (% of baseline) - Day 28
Placebo1498%
CDP323 100 mg bid1465%
CDP323 500 mg bid1435%
CDP323 1000 mg qd1545%
CDP323 1000 mg bid1425%
Statistically significant decrease compared to placebo.

These data demonstrate a dose-dependent increase in circulating lymphocytes and a decrease in their ability to bind to VCAM-1, consistent with the mechanism of action of this compound in preventing leukocyte trafficking out of the bloodstream.

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in a preclinical model of chronic inflammation, specifically the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, which is a widely used model for multiple sclerosis.

Preparation of this compound Formulation for Oral Administration

Materials:

  • This compound (CDP323) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For the working solution, add the solvents in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of the working solution should be adjusted based on the desired dosage and the average weight of the animals. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, the working solution concentration would be 2 mg/mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

Procedure:

  • On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with 100-200 µg of MOG 35-55 peptide emulsified in CFA.

  • On day 0 and day 2, administer 200 ng of PTX intraperitoneally.

  • Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

Treatment Protocol and Efficacy Evaluation

Procedure:

  • Prophylactic Treatment: Begin oral administration of this compound or vehicle daily from day 0 (the day of immunization).

  • Therapeutic Treatment: Begin oral administration of this compound or vehicle daily upon the onset of clinical signs (e.g., a clinical score of 1 or 2).

  • Clinical Scoring: Score the mice daily for disease severity using a standardized scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

  • Endpoint Analysis: At the termination of the experiment (e.g., day 21-28 post-immunization), collect tissues for further analysis:

    • Histology: Perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis of inflammation (Hematoxylin and Eosin staining) and demyelination (Luxol Fast Blue staining).

    • Flow Cytometry: Isolate mononuclear cells from the brain and spinal cord to quantify the infiltration of different immune cell populations (e.g., CD4+ T-cells, macrophages).

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-17) in the serum or CNS tissue homogenates by ELISA or multiplex assay.

EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_treatment Treatment Regimen cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis Immunization Immunize Mice (MOG35-55 + CFA) PTX_d0 PTX Injection Treatment_Group This compound (Oral Gavage) Immunization->Treatment_Group Vehicle_Group Vehicle Control Immunization->Vehicle_Group PTX_d2 PTX Injection (Day 2) Immunization->PTX_d2 Clinical_Scoring Record Clinical Scores Treatment_Group->Clinical_Scoring Vehicle_Group->Clinical_Scoring Body_Weight Measure Body Weight Clinical_Scoring->Body_Weight Histology Histology (Spinal Cord) Body_Weight->Histology Flow_Cytometry Flow Cytometry (CNS Infiltrates) Body_Weight->Flow_Cytometry Cytokine_Analysis Cytokine Measurement Body_Weight->Cytokine_Analysis PTX_d2->Clinical_Scoring

Caption: Experimental workflow for evaluating the efficacy of this compound in the EAE mouse model.

Conclusion

This compound represents a promising therapeutic candidate for chronic inflammatory diseases due to its targeted mechanism of inhibiting leukocyte trafficking. The provided protocols and data serve as a foundation for researchers to further investigate its potential in relevant preclinical models. Future studies should focus on generating robust efficacy data in models such as EAE and inflammatory bowel disease to support its translation to clinical applications.

References

Application Notes and Protocols for Long-Term Administration of Zaurategrast Ethyl Ester in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available literature from comprehensive searches does not contain detailed studies on the long-term administration of Zaurategrast ethyl ester in rats. The following application notes and protocols are based on the known mechanism of action of Zaurategrast and general principles of preclinical long-term studies in rodent models. The quantitative data and specific experimental protocols are illustrative and should be adapted based on internal study data.

Introduction

This compound (CDP323) is the ethyl ester prodrug of CT7758.[1][2][3][4] It functions as a potent antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, which are crucial for the trafficking of lymphocytes and other leukocytes across the vascular endothelium into inflamed tissues. By blocking these integrins, this compound is investigated for its therapeutic potential in inflammatory and autoimmune disorders. These notes provide a framework for conducting long-term administration studies in rats to evaluate the pharmacokinetics, efficacy, and safety profile of this compound.

Mechanism of Action: α4β1/α4β7 Integrin Antagonism

This compound, after in vivo hydrolysis to its active form, CT7758, targets α4β1 and α4β7 integrins on the surface of leukocytes. These integrins bind to their ligands, VCAM-1 (for α4β1) and MAdCAM-1 (for α4β7), on endothelial cells. This interaction is a critical step in the process of leukocyte extravasation into tissues. By inhibiting this binding, Zaurategrast prevents the migration of inflammatory cells to sites of inflammation.

G cluster_0 Leukocyte cluster_1 Endothelial Cell Leukocyte Leukocyte Integrin α4β1 / α4β7 Integrin (Target of Zaurategrast) Binding Binding and Adhesion Integrin->Binding Binds to Endothelial_Cell Endothelial Cell Ligand VCAM-1 / MAdCAM-1 Ligand->Binding Zaurategrast Zaurategrast (Active Form) Zaurategrast->Integrin Blocks Extravasation Leukocyte Extravasation (Inflammation) Binding->Extravasation Leads to

Caption: Signaling pathway of Zaurategrast's anti-inflammatory action.

Quantitative Data Summary

As no specific long-term studies in rats are publicly available, the following tables are templates that researchers should aim to populate during their studies.

Table 1: Hypothetical Pharmacokinetic Parameters of Zaurategrast (Active Form) in Rats after 90-Day Oral Administration

ParameterDose Group 1 (Low Dose)Dose Group 2 (Mid Dose)Dose Group 3 (High Dose)
Cmax (ng/mL)DataDataData
Tmax (h)DataDataData
AUC0-t (ng·h/mL)DataDataData
t1/2 (h)DataDataData
CL/F (mL/h/kg)DataDataData

Table 2: Hypothetical Hematological and Clinical Chemistry Findings in Rats after 90-Day Oral Administration

ParameterControl GroupDose Group 1 (Low Dose)Dose Group 2 (Mid Dose)Dose Group 3 (High Dose)
White Blood Cell Count (x10^9/L)DataDataDataData
Lymphocyte Count (x10^9/L)DataDataDataData
Alanine Aminotransferase (ALT) (U/L)DataDataDataData
Aspartate Aminotransferase (AST) (U/L)DataDataDataData
Creatinine (mg/dL)DataDataDataData

Experimental Protocols

The following are generalized protocols that should be adapted for a specific study.

Animal Model
  • Species: Sprague-Dawley or Wistar rats

  • Age: 6-8 weeks at the start of the study

  • Sex: Both males and females

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.

Formulation and Dosing

This compound can be formulated for oral administration. Based on available information, the following vehicle compositions can be considered[1]:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Protocol 2: 10% DMSO, 90% Corn Oil.

The formulation should be prepared fresh daily and administered via oral gavage at a consistent time each day.

Experimental Workflow for a 90-Day Toxicity Study

G cluster_0 Pre-Study cluster_1 Dosing Period (90 days) cluster_2 End of Study Acclimatization Acclimatization (7 days) Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Daily Oral Gavage Randomization->Dosing Monitoring Weekly Clinical Observations & Body Weight Dosing->Monitoring Interim_Bleeds Interim Blood Collection (e.g., Day 30, 60) Dosing->Interim_Bleeds Terminal_Bleed Terminal Blood Collection (Pharmacokinetics & Clinical Pathology) Dosing->Terminal_Bleed Monitoring->Dosing Interim_Bleeds->Dosing Necropsy Necropsy & Organ Weight Terminal_Bleed->Necropsy Histopathology Histopathology Necropsy->Histopathology

Caption: Experimental workflow for a long-term rat study.
Key Experimental Procedures

  • Clinical Observations: Animals should be observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and excretions.

  • Body Weight and Food Consumption: Body weight and food consumption should be recorded weekly.

  • Pharmacokinetic Analysis: Blood samples should be collected at predetermined time points after the first and last doses to determine the plasma concentrations of this compound and its active metabolite, CT7758. Analysis can be performed using a validated LC-MS/MS method.

  • Hematology and Clinical Chemistry: At the end of the study, blood should be collected for a complete blood count and analysis of key serum chemistry parameters to assess organ function.

  • Necropsy and Histopathology: A full necropsy should be performed on all animals. Key organs should be weighed, and tissues should be collected and preserved for histopathological examination.

Conclusion

While specific data on the long-term administration of this compound in rats is not publicly available, the provided framework offers a scientifically sound approach to conducting such studies. Researchers should leverage the known mechanism of action and general toxicological principles to design and execute studies that will effectively characterize the long-term safety and pharmacokinetic profile of this promising therapeutic candidate. Careful dose selection based on preliminary studies and thorough monitoring of a wide range of endpoints will be critical for a successful evaluation.

References

Troubleshooting & Optimization

Zaurategrast ethyl ester solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Zaurategrast Ethyl Ester Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for this compound (also known as CDP323).

Troubleshooting Guides & FAQs

This section addresses common questions and issues encountered during the handling and dissolution of this compound.

1. General Information

  • Q: What is this compound? A: this compound (CDP323) is the ethyl ester prodrug of CT7758. It functions as an α4β1/α4β7 integrin antagonist and has been investigated for the treatment of inflammatory and autoimmune disorders.[1] As a prodrug, it is a less active form of the parent compound that is designed to improve properties such as mass transfer.[1]

  • Q: Why is Zaurategrast formulated as an ethyl ester prodrug? A: Ethyl ester prodrugs are often created to enhance the lipophilicity of a parent drug, which can facilitate its passive diffusion across cell membranes. This modification can improve a drug's oral bioavailability. The ester linkage is designed to be cleaved by esterase enzymes in the body to release the active parent drug.

2. Solubility and Solution Preparation

  • Q: I am having trouble dissolving this compound. What are the recommended solvents? A: this compound is known to have solubility challenges in aqueous solutions. For in vivo studies, specific co-solvent formulations are recommended. For laboratory use, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions.[2] The sulfate (B86663) salt of this compound has a reported solubility of 10 mM in DMSO.

  • Q: What are the recommended formulations for in vivo experiments? A: For in vivo applications, two specific solvent systems have been documented to achieve a concentration of at least 2.5 mg/mL.[2] These are:

    • A four-component system of DMSO, PEG300, Tween-80, and saline.[2]

    • A simpler two-component system of DMSO and corn oil.[2] Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.

  • Q: My compound precipitated out of solution. What should I do? A: If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid in the re-dissolution of the compound.[2] It is crucial to ensure the solution is clear and homogenous before use.

  • Q: How should I prepare a stock solution of this compound? A: To prepare a stock solution, it is recommended to use DMSO. For example, to create a 10 mM stock solution of the sulfate salt, you would dissolve the appropriate mass in the required volume of DMSO. For other forms, it is advisable to start with a small amount of the compound and solvent to test for solubility before preparing a larger batch.

  • Q: What is the solubility of this compound in common organic solvents like ethanol (B145695), methanol, or acetonitrile? A: While one study mentions the use of methanol, acetonitrile, DMSO, and ethanol to prepare a stock solution of CDP323, specific quantitative solubility data in these individual solvents is not readily available in the public domain. It is recommended to perform a small-scale solubility test to determine the solubility in your specific solvent of choice before proceeding with your experiments.

3. Storage and Stability

  • Q: How should I store the solid this compound powder? A: The solid powder should be stored at -20°C for long-term stability (up to 3 years).

  • Q: How should I store my prepared stock solutions? A: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and its sulfate salt.

Table 1: Solubility of this compound in In Vivo Formulations

Formulation Components Achievable Concentration Molar Concentration Solution Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL ≥ 4.55 mM Clear solution[2]

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.55 mM | Clear solution[2] |

Table 2: Solubility of this compound Sulfate

Solvent Reported Solubility

| DMSO | 10 mM |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol details the preparation of a 1 mL working solution with a final concentration of 2.5 mg/mL.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 25 mg/mL stock solution in DMSO. Weigh the appropriate amount of this compound and dissolve it in DMSO.

  • In a sterile microcentrifuge tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

  • Mix thoroughly by vortexing or pipetting until the solution is homogenous.

  • Add 50 µL of Tween-80 to the mixture.

  • Mix again until the solution is clear and uniform.

  • Add 450 µL of saline to the tube to bring the final volume to 1 mL.

  • Vortex the final solution. If any precipitation is observed, gentle warming or sonication can be applied until the solution is clear.

Protocol 2: Preparation of this compound Formulation (DMSO/Corn Oil)

This protocol outlines the preparation of a formulation suitable for administration in a corn oil vehicle.

Materials:

  • This compound

  • DMSO

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 25 mg/mL stock solution in DMSO. Weigh the appropriate amount of this compound and dissolve it in DMSO.

  • In a sterile microcentrifuge tube, add 900 µL of corn oil.

  • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the corn oil.

  • Vortex the mixture thoroughly to ensure a uniform suspension. Depending on the final desired concentration, the mixture may be a clear solution or a fine suspension. For a concentration of ≥ 2.5 mg/mL, a clear solution is expected.[2]

Visualizations

experimental_workflow cluster_start Step 1: Initial Dissolution cluster_formulation Step 2: Formulation Preparation cluster_final Step 3: Final Solution cluster_qc Step 4: Quality Check weigh Weigh Zaurategrast Ethyl Ester Powder add_dmso Add DMSO to create a stock solution weigh->add_dmso Dissolve add_cosolvents Add co-solvents (e.g., PEG300, Tween-80) add_dmso->add_cosolvents Transfer stock mix_thoroughly Vortex/Mix until homogenous add_cosolvents->mix_thoroughly add_aqueous Add aqueous phase (e.g., Saline) mix_thoroughly->add_aqueous final_mix Final vortexing add_aqueous->final_mix check_clarity Check for clarity and precipitation final_mix->check_clarity troubleshoot Troubleshoot if needed (Heat/Sonicate) check_clarity->troubleshoot Precipitation Observed ready_for_use Ready for Use check_clarity->ready_for_use Solution Clear troubleshoot->check_clarity Re-check

Caption: Experimental workflow for preparing this compound formulation.

troubleshooting_workflow start Compound does not dissolve or precipitates check_solvent Is the correct solvent/ co-solvent system being used? start->check_solvent use_recommended Use recommended formulations (e.g., with DMSO, PEG300, Tween-80) check_solvent->use_recommended No apply_energy Apply gentle heat or sonication check_solvent->apply_energy Yes recheck_dissolution Does the compound dissolve? apply_energy->recheck_dissolution check_concentration Is the concentration too high? reduce_concentration Reduce the target concentration and try again check_concentration->reduce_concentration Yes consult_literature Consult further literature or perform solubility screening check_concentration->consult_literature No reduce_concentration->start recheck_dissolution->check_concentration No solution_ready Solution is ready for use recheck_dissolution->solution_ready Yes

Caption: Troubleshooting decision tree for this compound solubility issues.

prodrug_pathway zaurategrast This compound (Prodrug, CDP323) - Enhanced Lipophilicity - Improved Membrane Permeability esterase Esterase Enzymes (in vivo) zaurategrast->esterase Biotransformation active_drug Active Drug (CT7758) - Exerts Therapeutic Effect esterase->active_drug Hydrolysis byproduct Ethanol (Byproduct) esterase->byproduct Release

Caption: Prodrug activation pathway of this compound.

References

Technical Support Center: Optimizing Zaurategrast Ethyl Ester for T-Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Zaurategrast ethyl ester in T-cell adhesion assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in T-cell adhesion assays?

A1: this compound (also known as CDP323) is a small molecule prodrug that is converted in vivo to its active form, CT7758.[1] It functions as an antagonist of the α4β1 (Very Late Antigen-4 or VLA-4) and α4β7 integrins.[2][3] In the context of T-cell adhesion assays, Zaurategrast's active metabolite blocks the interaction between VLA-4 on T-cells and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), which is typically expressed on endothelial cells or coated on the assay plate.[1] This inhibition prevents the adhesion of T-cells, a critical step in the inflammatory response.[1]

Q2: What is the optimal concentration range for this compound in a T-cell adhesion assay?

A2: The optimal concentration of this compound, or its active form, can vary depending on the specific experimental conditions, including cell type, ligand density, and incubation time. Published studies on similar VLA-4 inhibitors have shown efficacy in the sub-nanomolar to low micromolar range. For instance, some potent VLA-4 inhibitors have demonstrated IC50 values in the sub-nanomolar range in cell adhesion assays. To determine the optimal concentration for your specific assay, it is crucial to perform a dose-response curve. A suggested starting range for Zaurategrast's active form (CT7758) could be from 0.1 nM to 10 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to prevent degradation. When preparing working solutions, dilute the stock in your assay medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the assay is low (typically below 0.5%) to avoid solvent-induced cellular toxicity or other artifacts.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in T-cell adhesion assays.

Problem Possible Cause(s) Recommended Solution(s)
No or weak inhibition of T-cell adhesion Compound Inactivity: The compound may have degraded due to improper storage or handling.1. Prepare a fresh stock solution of this compound. 2. Ensure proper storage conditions (aliquoted at -20°C or -80°C, protected from light). 3. Verify the purity of the compound if possible.
Suboptimal Concentration: The concentration of the inhibitor may be too low to effectively block VLA-4.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). 2. Ensure accurate dilution of the stock solution.
Assay Conditions: The density of the VCAM-1 coating or the number of T-cells may be too high, overwhelming the inhibitor.1. Optimize the VCAM-1 coating concentration to achieve a sub-maximal adhesion level in the control group. 2. Reduce the number of T-cells seeded per well.
High background adhesion (in the presence of inhibitor) Non-specific Binding: T-cells may be adhering to the plate surface through mechanisms other than VLA-4/VCAM-1 interaction.1. Ensure proper blocking of the plate with a suitable blocking agent (e.g., BSA or casein). 2. Use plates specifically designed for low-binding cell-based assays.
Cell Activation State: T-cells may be overly activated, leading to enhanced adhesion through multiple pathways.1. If using primary T-cells, ensure they are in a resting state before the assay. 2. If using a cell line like Jurkat cells, ensure they are in the logarithmic growth phase and not over-cultured.
High variability between replicates Inconsistent Cell Numbers: Uneven distribution of cells in the wells.1. Ensure a homogenous cell suspension before plating. 2. Use a multichannel pipette for cell seeding and be consistent with pipetting technique.
Washing Steps: Inconsistent removal of non-adherent cells.1. Standardize the washing procedure (e.g., number of washes, volume of wash buffer, and force of aspiration/dispensing). 2. Consider using an automated plate washer for improved consistency.
Edge Effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients.1. Avoid using the outermost wells of the plate for critical experiments. 2. Fill the outer wells with sterile buffer or medium to minimize evaporation from the inner wells.
Unexpected cell clumping or aggregation High Compound Concentration: Some small molecules can induce cell aggregation at high concentrations.1. Observe the cells under a microscope after adding the inhibitor to check for aggregation. 2. If aggregation is observed, use lower concentrations of the inhibitor.
Cell Health: Unhealthy or dying cells can release DNA and other factors that promote clumping.1. Ensure high cell viability (>95%) before starting the assay. 2. Use gentle handling techniques to minimize cell stress.

Experimental Protocols

Detailed Methodology for a Static T-Cell Adhesion Assay

This protocol is adapted for a 96-well plate format and is suitable for assessing the inhibitory effect of this compound on VLA-4-mediated T-cell adhesion to VCAM-1.

Materials:

  • Jurkat T-cells (or other T-cell line/primary T-cells expressing VLA-4)

  • Recombinant Human VCAM-1/CD106

  • This compound

  • Assay Buffer (e.g., RPMI 1640 with 1% BSA)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., PBS with 2% BSA)

  • Cell labeling dye (e.g., Calcein-AM)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Dilute recombinant VCAM-1 to the desired concentration (e.g., 1-5 µg/mL) in Coating Buffer.

    • Add 50 µL of the VCAM-1 solution to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with 200 µL of PBS.

    • Add 100 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

    • Wash the wells three times with 200 µL of PBS.

  • Cell Preparation:

    • Culture Jurkat T-cells to a density of approximately 1 x 10^6 cells/mL. Ensure the cells are in the logarithmic growth phase.

    • Harvest the cells by centrifugation and resuspend in serum-free assay buffer.

    • Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend in Assay Buffer at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment and Adhesion:

    • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentrations.

    • Add 50 µL of the diluted inhibitor to the corresponding wells of the VCAM-1 coated plate. Add 50 µL of Assay Buffer without the inhibitor to the control wells.

    • Add 50 µL of the labeled T-cell suspension (50,000 cells) to each well.

    • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

  • Removal of Non-Adherent Cells:

    • Gently wash the wells three times with 200 µL of pre-warmed Assay Buffer to remove non-adherent cells. Be careful not to disturb the adherent cells.

  • Quantification of Adhesion:

    • Add 100 µL of Assay Buffer to each well.

    • Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye.

    • Calculate the percentage of adherent cells for each condition relative to the fluorescence of a control well with the same number of cells that has not been washed.

Visualizations

VLA-4 Signaling Pathway in T-Cell Adhesion

VLA4_Signaling VLA-4 Signaling Pathway in T-Cell Adhesion VCAM1 VCAM-1 Adhesion Firm Adhesion VCAM1->Adhesion mediates VLA4 VLA-4 (α4β1 Integrin) ConformationalChange Conformational Change (High Affinity State) VLA4->ConformationalChange undergoes VLA4->Adhesion mediates Talin Talin Talin->VLA4 binds to β1 subunit Kindlin Kindlin Kindlin->VLA4 binds to β1 subunit Rap1 Rap1 Rap1->Talin activates Rap1->Kindlin activates InsideOut Inside-Out Signaling (Chemokine/TCR activation) InsideOut->Rap1 activates ConformationalChange->VCAM1 binds to Zaurategrast Zaurategrast (Active Metabolite) Zaurategrast->VLA4 antagonizes

Caption: VLA-4 signaling pathway leading to T-cell adhesion and its inhibition by Zaurategrast.

Experimental Workflow for T-Cell Adhesion Inhibition Assay

Adhesion_Assay_Workflow Workflow for T-Cell Adhesion Inhibition Assay Start Start CoatPlate Coat Plate with VCAM-1 Start->CoatPlate BlockPlate Block Plate CoatPlate->BlockPlate AddInhibitor Add Zaurategrast Dilutions BlockPlate->AddInhibitor PrepareCells Prepare & Label T-Cells AddCells Add Labeled T-Cells PrepareCells->AddCells AddInhibitor->AddCells Incubate Incubate AddCells->Incubate Wash Wash to Remove Non-Adherent Cells Incubate->Wash ReadFluorescence Read Fluorescence Wash->ReadFluorescence Analyze Analyze Data (Calculate % Inhibition) ReadFluorescence->Analyze End End Analyze->End

Caption: Step-by-step workflow for performing a T-cell adhesion inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for T-Cell Adhesion Assays Problem Problem Observed NoInhibition No/Weak Inhibition Problem->NoInhibition e.g. HighBackground High Background Problem->HighBackground e.g. HighVariability High Variability Problem->HighVariability e.g. CheckCompound Check Compound (Fresh Stock, Concentration) NoInhibition->CheckCompound CheckBlocking Check Blocking & Non-Specific Binding HighBackground->CheckBlocking StandardizeHandling Standardize Cell Handling & Washing Technique HighVariability->StandardizeHandling OptimizeAssay Optimize Assay Conditions (VCAM-1, Cell Density) CheckCompound->OptimizeAssay If compound is ok CheckCells Check Cell Health & Activation State CheckBlocking->CheckCells If blocking is ok

Caption: A logical approach to troubleshooting common issues in T-cell adhesion assays.

References

CDP323 off-target effects in primary cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing CDP323 in primary cell lines. Given the limited public data on specific off-target binding, this guide focuses on understanding the on-target mechanism of CDP323, distinguishing expected effects from potential off-target phenomena, and providing a framework for investigating unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CDP323?

A1: CDP323, also known as zaurategrast, is a small-molecule prodrug that acts as an antagonist of alpha-4 (α4) integrins, specifically α4β1 (also known as VLA-4) and α4β7.[1] Its primary function is to block the interaction between these integrins on the surface of leukocytes (like lymphocytes and monocytes) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[2][3] This inhibition prevents the adhesion and subsequent migration of immune cells from the bloodstream into tissues, which is a key process in inflammatory responses.[4]

Q2: What are "off-target effects" and why are they a concern with small molecule inhibitors in primary cells?

A2: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target. This is a critical consideration in primary cells because these cells closely mirror in vivo physiology. Unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.

Q3: Are there any known off-target interactions for CDP323?

A3: Currently, there is a lack of publicly available data detailing a specific off-target profile for CDP323 against a broad panel of kinases or receptors. The compound was designed to be a selective antagonist for α4-integrins.[4] Therefore, any unexpected cellular responses should be investigated systematically to distinguish between complex on-target biology and potential novel off-target effects.

Q4: What are the expected on-target effects of CDP323 in primary leukocyte cultures?

A4: Based on its mechanism of action, the primary on-target effects of CDP323 in primary leukocyte cultures would be the inhibition of adhesion to VCAM-1-expressing cells or substrates.[2][5] This can be measured through cell adhesion assays. A downstream consequence in a co-culture system with endothelial cells would be the reduction of transendothelial migration.[6] In clinical studies, administration of CDP323 led to an increase in total lymphocytes in peripheral blood, as their migration into tissues was blocked.[2][5]

Quantitative Data Summary

The following table summarizes the available quantitative data for CDP323's on-target activity.

CompoundTarget InteractionAssay TypeReported IC₅₀Reference
CDP323 (active moiety) α4β1 / VCAM-1Cell-based adhesion13 nM[1]
CDP323 (active moiety) α4β1 / VCAM-1Protein-based1.1 nM[1]

Signaling Pathway

The diagram below illustrates the intended signaling pathway inhibited by CDP323.

CDP323_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte Leukocyte a4b1 α4β1 Integrin (VLA-4) FAK FAK a4b1->FAK Activates VCAM1 VCAM-1 a4b1->VCAM1 Binding CDP323 CDP323 CDP323->a4b1 Inhibits Signaling Downstream Signaling (e.g., PI3K, MAPK) FAK->Signaling Adhesion Cell Adhesion & Migration Signaling->Adhesion Endothelium Endothelial Cell

Caption: CDP323 inhibits the α4β1/VCAM-1 signaling pathway.

Troubleshooting Guides

Issue 1: High variability in cell adhesion assay results.

Possible CauseSuggested Solution
Inconsistent Cell Health Ensure primary cells are healthy, have high viability (>95%), and are used at a consistent passage number. Stressed cells can exhibit altered adhesion properties.
Variable Integrin Expression The expression of α4-integrins can vary between donors and with cell activation status. Confirm α4β1 expression levels using flow cytometry prior to each experiment.
Incomplete Solubilization of CDP323 CDP323 is a small molecule and may require a solvent like DMSO for the stock solution. Ensure the final DMSO concentration in the media is low (<0.1%) and consistent across all wells, including the vehicle control.
Suboptimal Plate Coating Inconsistent or insufficient coating of plates with VCAM-1 can lead to high variability. Ensure even coating and proper blocking of non-specific binding sites.

Issue 2: Unexpected cell death or toxicity at high concentrations of CDP323.

Possible CauseSuggested Solution
Solvent Toxicity High concentrations of the vehicle (e.g., DMSO) can be toxic to primary cells. Run a vehicle-only control curve to determine the toxicity threshold of the solvent itself.
On-Target Apoptosis (Anoikis) For some cell types, prolonged prevention of cell adhesion can induce a form of programmed cell death called anoikis. This is technically an "on-target" effect. Assess apoptosis markers (e.g., cleaved caspase-3) over a time course.
Potential Off-Target Effects The inhibitor may be affecting pathways essential for cell survival at concentrations significantly higher than its IC₅₀ for α4β1. This suggests a potential off-target effect. See the "Investigating Potential Off-Target Effects" section below.
Compound Instability The degradation products of the inhibitor may be toxic. Ensure the compound is stable in your experimental conditions by performing stability tests in the cell culture medium.

Investigating Potential Off-Target Effects

If you observe a cellular phenotype that cannot be explained by the known on-target activity of CDP323 (e.g., changes in cell proliferation, unexpected gene expression changes), a systematic investigation is warranted.

Off_Target_Workflow A Unexpected Phenotype Observed with CDP323 B Step 1: Confirm with a Structurally Unrelated α4-Integrin Antagonist A->B C Phenotype Persists? B->C D Likely On-Target Effect (Complex Biology) C->D Yes E Phenotype Diminished or Absent? C->E No F Step 2: Genetic Validation (siRNA/shRNA/CRISPR of α4-integrin subunit) E->F G Phenotype Replicated? F->G H Confirms On-Target Mechanism G->H Yes I Phenotype Not Replicated? G->I No J Suggests Potential Off-Target Effect of CDP323 I->J K Step 3: Further Investigation (e.g., Kinome Scan, Proteomic Profiling) J->K

Caption: A logical workflow for investigating suspected off-target effects.

Experimental Protocols

Protocol 1: Cell Adhesion Assay

Objective: To quantify the inhibition of leukocyte adhesion to VCAM-1 by CDP323.

Materials:

  • Primary leukocytes (e.g., human peripheral blood mononuclear cells, PBMCs)

  • 96-well black, clear-bottom tissue culture plates

  • Recombinant human VCAM-1/Fc Chimera

  • Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • CDP323 stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., HBSS with 2% BSA)

Procedure:

  • Plate Coating: Coat wells of the 96-well plate with 5 µg/mL recombinant VCAM-1 in PBS overnight at 4°C.

  • Blocking: Wash wells with PBS and block with 2% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Labeling: Resuspend leukocytes at 1 x 10⁶ cells/mL in assay buffer. Add Calcein-AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

  • Washing: Centrifuge the labeled cells, remove the supernatant, and resuspend in fresh assay buffer. Repeat twice to remove excess dye.

  • Compound Treatment: Prepare serial dilutions of CDP323 in assay buffer. Add the diluted compound or vehicle control to the cells and incubate for 30 minutes at 37°C.

  • Adhesion: Wash the coated and blocked plate with assay buffer. Add 100 µL of the cell suspension (containing CDP323 or vehicle) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification: Read the fluorescence of the remaining adherent cells in each well using a plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of adhesion relative to the vehicle control and plot against the concentration of CDP323 to determine the IC₅₀.

Protocol 2: Flow Cytometry for α4-Integrin Expression

Objective: To verify the expression of the target integrin on the surface of primary cells.

Materials:

  • Primary leukocytes (1 x 10⁶ cells per sample)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated anti-human CD49d (α4-integrin) antibody

  • Isotype control antibody

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in cold FACS buffer.

  • Staining: Aliquot 1 x 10⁶ cells into FACS tubes. Add the anti-CD49d antibody or the corresponding isotype control at the manufacturer's recommended concentration.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer.

  • Acquisition: Resuspend the cell pellet in 300 µL of FACS buffer and acquire data on a flow cytometer.

  • Analysis: Gate on the cell population of interest and compare the fluorescence intensity of the anti-CD49d stained cells to the isotype control to confirm target expression.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Primary Cells B Confirm Target Expression (Flow Cytometry) A->B D Pre-incubate Cells with CDP323 or Vehicle B->D C Prepare CDP323 Serial Dilutions C->D E Perform Cell-Based Assay (e.g., Adhesion Assay) D->E F Acquire Data (e.g., Plate Reader) E->F G Analyze Results (Calculate IC50) F->G H Interpret Data & Troubleshoot if Needed G->H

Caption: A general experimental workflow for using CDP323.

References

Preventing Zaurategrast ethyl ester degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zaurategrast ethyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound, also known as CDP323, is the ethyl ester prodrug of CT7758. It functions as an antagonist of α4β1/α4β7 integrins and is utilized in research for inflammatory and autoimmune disorders.[1] As a prodrug, it is designed to be converted into its active form, the carboxylic acid CT7758, within the body. This conversion typically occurs through hydrolysis of the ethyl ester bond.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound powder should be stored at -20°C for up to three years.[1] Solutions of the compound in a suitable solvent should be stored at -80°C for up to one year.[1] Following these storage guidelines is critical to minimize degradation before experimental use.

Q3: What are the main causes of this compound degradation in experimental settings?

A3: The primary cause of degradation is the hydrolysis of the ethyl ester bond, which converts the compound to its active but potentially undesired (in vitro) carboxylic acid form, CT7758. This hydrolysis is significantly influenced by pH, temperature, and the presence of enzymes in biological matrices. Other potential degradation pathways include photodegradation and thermal stress.

Q4: How can I prepare a stable formulation of this compound for in vivo experiments?

A4: For in vivo studies, this compound is often formulated in a mixture of solvents to enhance solubility and stability. A common formulation involves a combination of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare these formulations fresh before each experiment to minimize hydrolysis.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for monitoring the stability of this compound.[2][3] This technique allows for the separation and quantification of the parent compound and its primary degradant, the active carboxylic acid CT7758.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental setups.

Problem Potential Cause Recommended Solution
Loss of Potency in In Vitro Assays Degradation of this compound to its carboxylic acid form (CT7758) due to hydrolysis in aqueous buffer.- Prepare stock solutions in an anhydrous solvent like DMSO. - Minimize the time the compound is in aqueous media before use. - Conduct experiments at a controlled, neutral, or slightly acidic pH, as basic conditions accelerate hydrolysis. - Perform a time-course experiment to determine the stability of the compound in your specific assay medium.
Precipitation of Compound in Aqueous Buffer This compound has limited aqueous solubility.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is sufficient to maintain solubility but does not exceed the tolerance of the experimental system. - Use a formulation aid such as Tween-80 or other surfactants if compatible with your assay.
Inconsistent Results in Animal Studies In vivo hydrolysis of the prodrug before reaching the target site, or degradation in the dosing formulation.- Prepare dosing formulations immediately before administration. - Use a well-established formulation protocol, such as those including DMSO, PEG300, and Tween-80, to improve stability and solubility. - Ensure the pH of the final formulation is controlled.
Appearance of Unexpected Peaks in HPLC Analysis Degradation of the compound due to improper storage, handling, or experimental conditions.- Review storage and handling procedures to ensure they align with recommendations (-20°C for powder, -80°C for solutions). - Protect the compound and its solutions from light and elevated temperatures. - Analyze a freshly prepared sample as a control to compare with the experimental sample.

Quantitative Data on Degradation

While specific public data on the degradation kinetics of this compound is limited, the following tables provide illustrative data based on general principles of ethyl ester prodrug stability. These tables are intended to guide researchers in designing their own stability studies.

Table 1: Illustrative pH-Dependent Hydrolysis of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) (hours)
5.072
7.424
8.58

This data is illustrative and demonstrates the increased rate of hydrolysis in more alkaline conditions.

Table 2: Illustrative Thermal Degradation of this compound (Solid State)

Temperature% Degradation after 24 hours
4°C< 0.1%
25°C (Room Temperature)0.5%
40°C2.5%
60°C10%

This illustrative data highlights the importance of storing the solid compound at the recommended -20°C.

Table 3: Illustrative Photostability of this compound Solution (in DMSO/PBS)

Light Condition% Degradation after 8 hours
Dark (Control)< 1%
Ambient Laboratory Light5%
Direct Sunlight20%

This illustrative data emphasizes the need to protect solutions from light.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Hydrolysis

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 8.5).

  • Sample Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the hydrolysis by adding a suitable solvent (e.g., acetonitrile) and/or acidifying the sample.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of its degradant, CT7758.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the hydrolysis rate constant and half-life.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5][6][7][8]

  • Acid and Base Hydrolysis:

    • Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

    • Monitor the degradation over time by HPLC.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Analyze samples at different time points to assess oxidative degradation.

  • Thermal Degradation:

    • Expose solid this compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC to determine the extent of photodegradation.

Visualizations

degradation_pathway zaurategrast This compound (Prodrug) active_metabolite CT7758 (Active Carboxylic Acid) zaurategrast->active_metabolite Hydrolysis (pH, Temp, Enzymes) other_degradants Other Degradation Products zaurategrast->other_degradants Oxidation / Photolysis / Thermolysis

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C solid, -80°C solution) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_formulation Review Formulation Protocol (Fresh prep, correct solvents) formulation_ok Formulation OK check_formulation->formulation_ok Yes formulation_bad Formulation Issue check_formulation->formulation_bad No check_assay Assess Assay Conditions (pH, temp, incubation time) assay_ok Assay Conditions OK check_assay->assay_ok Yes assay_bad Assay Conditions Issue check_assay->assay_bad No storage_ok->check_formulation solution_storage Discard old stock. Prepare fresh. storage_bad->solution_storage formulation_ok->check_assay solution_formulation Optimize formulation. Prepare fresh before use. formulation_bad->solution_formulation end Consistent Results assay_ok->end solution_assay Modify assay protocol. Minimize aqueous exposure. assay_bad->solution_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Zaurategrast Ethyl Ester Vehicle Control for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of Zaurategrast ethyl ester (also known as CDP323). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on vehicle selection, formulation, and troubleshooting for preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the ethyl ester prodrug of CT7758, a potent antagonist of α4β1 and α4β7 integrins.[1][2][3][4] Its mechanism of action involves inhibiting the binding of these integrins on leukocytes to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells. This inhibition prevents the migration of immune cells from the bloodstream into inflamed tissues, which is a key process in inflammatory and autoimmune diseases like multiple sclerosis.

Q2: Why is a vehicle control necessary for in vivo experiments with this compound?

A2: this compound is a poorly water-soluble compound. Therefore, a specialized vehicle is required to dissolve or suspend it for administration to animals. A vehicle control group, which receives the vehicle without the active compound, is essential to differentiate the pharmacological effects of this compound from any biological effects of the vehicle itself.

Q3: What are the recommended vehicle formulations for this compound for in vivo studies?

A3: Two commonly used vehicle formulations for this compound to achieve a clear solution for in vivo administration are:

  • Protocol 1 (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Protocol 2 (Oil-based): 10% DMSO and 90% Corn Oil.[2]

The choice between these formulations depends on the desired route of administration, the required dose volume, and the specific experimental model.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of this compound formulations.

Problem Potential Cause Troubleshooting Steps
Precipitation or Cloudiness During Preparation Incomplete dissolution of this compound.1. Ensure the correct order of addition for the aqueous-based vehicle: first dissolve the compound in DMSO, then add PEG300, followed by Tween-80, and finally, slowly add the saline while vortexing.[5] 2. Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution.[2] 3. Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Phase Separation (Oily Droplets Appear) The components are not fully miscible.1. Ensure thorough mixing after the addition of each component. 2. For the aqueous-based vehicle, add the saline dropwise while continuously vortexing to ensure gradual and complete mixing.[5]
High Viscosity of the Formulation High concentration of PEG300 or corn oil.1. If the viscosity is too high for accurate dosing, consider gentle warming of the formulation to reduce viscosity just prior to administration. 2. Ensure the use of appropriate gauge needles for administration to avoid difficulty in injection.
Adverse Reactions in Animals (e.g., irritation, distress, diarrhea) Vehicle-induced toxicity or irritation.1. The concentration of DMSO should be kept as low as possible. For the aqueous-based vehicle, the final DMSO concentration is 10%. 2. Corn oil, while generally considered safe, can cause adverse effects in mice at high doses or with prolonged use, including weight loss, hypothermia, and diarrhea.[6][7][8][9][10] Monitor animals closely for any signs of distress. 3. Consider the route of administration. Intraperitoneal (IP) injections of oil-based vehicles can sometimes cause irritation.
Inconsistent Experimental Results Variability in formulation preparation or administration.1. Prepare a fresh batch of the formulation for each experiment to ensure consistency. 2. Ensure accurate and consistent administration volumes based on animal body weight. 3. Maintain a consistent route of administration throughout the study.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₈H₂₉BrN₄O₃
Molecular Weight 549.46 g/mol [4]
Appearance Yellow to reddish-brown solid[2]
Solubility Soluble in DMSO.[2]
In Vivo Efficacy of this compound in an EAE Mouse Model

A preclinical study using a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, demonstrated the efficacy of orally administered this compound.

Treatment Group Dosing Regimen Key Outcome
This compound (Compound 20)15 mg/kg, oral administrationReduced disease score in both prophylactic and therapeutic dosing regimens.[1]
Vehicle ControlNot specifiedHigher disease score compared to the treated group.[1]

Note: This table summarizes data from a specific study. Optimal dosage and outcomes may vary depending on the experimental model and conditions.

Experimental Protocols

Protocol 1: Preparation of an Aqueous-Based Vehicle for this compound

This protocol is for the preparation of a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the complete vehicle, you can prepare a 25 mg/mL stock solution in DMSO.

  • Add PEG300 to a sterile vial. For every 1 mL of the final formulation, add 400 µL of PEG300.

  • Add the this compound/DMSO stock solution to the PEG300. For a 1 mL final volume, add 100 µL of the 25 mg/mL stock solution. Mix thoroughly by vortexing until the solution is clear.

  • Add Tween-80. For a 1 mL final volume, add 50 µL of Tween-80 and vortex again to ensure complete mixing.

  • Slowly add sterile saline. While continuously vortexing, slowly add 450 µL of sterile saline to the mixture. This gradual addition is crucial to prevent precipitation.

  • Visually inspect the final solution. A clear solution indicates successful formulation. If any cloudiness or precipitation is observed, refer to the troubleshooting guide.

  • Prepare the vehicle control by following the same procedure but substituting the this compound/DMSO stock with an equal volume of pure DMSO.

Protocol 2: Preparation of an Oil-Based Vehicle for this compound

This protocol is for the preparation of a 10% DMSO and 90% Corn Oil vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (sterile)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Dissolve this compound in DMSO. Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to make a 10x stock solution (relative to the final desired concentration).

  • Add the DMSO stock solution to the corn oil. In a sterile vial, add the required volume of corn oil (90% of the final volume). Then, slowly add the this compound/DMSO stock solution while vortexing.

  • Ensure complete mixing. Continue to vortex until a clear and homogenous solution is obtained. Gentle warming or sonication may be used to aid dissolution.

  • Prepare the vehicle control by mixing 10% DMSO with 90% corn oil.

Mandatory Visualizations

Signaling Pathway of α4 Integrin/VCAM-1 Interaction

The following diagram illustrates the signaling cascade initiated by the binding of α4 integrin on leukocytes to VCAM-1 on endothelial cells, a process inhibited by Zaurategrast.

G α4 Integrin / VCAM-1 Signaling Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell a4b1 α4β1 Integrin VCAM1 VCAM-1 a4b1->VCAM1 binds to a4b7 α4β7 Integrin a4b7->VCAM1 binds to Zaurategrast Zaurategrast (Active Metabolite) Zaurategrast->a4b1 inhibits Zaurategrast->a4b7 inhibits Rac1 Rac1 Activation VCAM1->Rac1 ROS ROS Production Rac1->ROS Cytoskeleton Cytoskeletal Rearrangement Rac1->Cytoskeleton PKC PKCα Activation ROS->PKC MMPs MMP Activation ROS->MMPs Migration Leukocyte Transmigration PKC->Migration MMPs->Migration Cytoskeleton->Migration

Caption: Signaling cascade initiated by α4 integrin binding to VCAM-1.

Experimental Workflow for In Vivo Studies

This diagram outlines a typical workflow for conducting in vivo experiments with this compound.

G In Vivo Experimental Workflow Prep Formulation Preparation QC Quality Control (Visual Inspection) Prep->QC QC->Prep Precipitation (Troubleshoot) Animal_Group Animal Grouping (Treatment vs. Vehicle) QC->Animal_Group Clear Solution Dosing Dosing Administration Animal_Group->Dosing Monitoring Animal Monitoring (Health & Efficacy) Dosing->Monitoring Data_Collection Data Collection (e.g., Clinical Score, Biomarkers) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: A generalized workflow for in vivo experiments.

References

Adjusting Zaurategrast ethyl ester dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Zaurategrast ethyl ester. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures, with a focus on dosage adjustments for different animal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CDP323) is the ethyl ester prodrug of CT7758. A prodrug is an inactive compound that is converted into an active drug in the body. The active form, CT7758, is an antagonist of α4β1 and α4β7 integrins.[1][2][3][4] These integrins are cell adhesion molecules that play a crucial role in the migration of inflammatory cells. By blocking these integrins, this compound can be used to treat inflammatory and autoimmune disorders.

Q2: Why is it necessary to adjust the dosage of this compound for different animal strains?

A2: Different animal strains, even within the same species (e.g., BALB/c and C57BL/6 mice, or Sprague-Dawley and Wistar rats), can exhibit significant variations in their physiology and genetics. These differences can affect the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes a drug) and pharmacodynamics (how the drug affects the body) of this compound. For instance, variations in drug-metabolizing enzymes or transporter proteins can lead to different levels of drug exposure and, consequently, different therapeutic and toxicological effects. Therefore, a dosage that is effective and safe in one strain may not be in another, necessitating strain-specific dose adjustments.

Q3: What are the known pharmacokinetic properties of the active form of this compound (CT7758) in common laboratory animals?

A3: A study on the cross-species pharmacokinetics of CT7758 revealed low oral bioavailability in both mice (4%) and rats (2%).[1][2] The plasma clearance was moderate to high in rodents, with a short elimination half-life of approximately one hour or less.[1][2] This low oral bioavailability and rapid clearance are key reasons for the development of the ethyl ester prodrug, this compound, which is designed to improve absorption. The study did not specify the mouse strain used, but it did mention the use of male Wistar rats for some experiments.[2]

Q4: Are there any general recommendations for converting dosages between different animal strains?

A4: While there is no universal formula for dose conversion between different strains of the same species, a common starting point is to consider the body surface area (BSA). However, for intra-species strain differences, variations in drug metabolism are often more critical. It is recommended to start with a dose that has been reported as effective in a different strain and then perform a dose-ranging study to determine the optimal dose for the new strain. Monitoring for both efficacy and toxicity is crucial during this process.

Troubleshooting Guide

Issue 1: I am not observing the expected therapeutic effect in my animal model.

  • Possible Cause 1: Insufficient Dosage for the Specific Strain.

    • Troubleshooting Step: The strain of animal you are using may metabolize this compound more rapidly than the strain used in a reference study. Consider performing a pilot dose-escalation study to determine a more effective dose. Start with the previously used dose and increase it incrementally in different cohorts of animals. Monitor for the desired biological response and any signs of toxicity.

  • Possible Cause 2: Poor Bioavailability.

    • Troubleshooting Step: Although this compound is designed to have improved oral bioavailability compared to its active form, factors such as the vehicle used for administration and the fasting state of the animals can influence absorption. Ensure that the compound is properly solubilized. You can refer to established protocols for preparing this compound solutions for in vivo use.[3] For example, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • Possible Cause 3: Strain-Specific Differences in Target Expression or Disease Pathology.

    • Troubleshooting Step: The expression levels of α4β1 and α4β7 integrins or the underlying mechanisms of the disease model may differ between animal strains. It is advisable to confirm the expression of the target integrins in your specific animal model and to ensure that the model is appropriate for studying the effects of an integrin antagonist.

Issue 2: I am observing signs of toxicity in my animals.

  • Possible Cause 1: Dosage is too high for the specific strain.

    • Troubleshooting Step: The animal strain you are using may have a slower metabolism or clearance of the drug, leading to higher exposure and toxicity. Reduce the dosage and perform a dose-ranging study to find the maximum tolerated dose (MTD) in your specific strain.

  • Possible Cause 2: Vehicle-related toxicity.

    • Troubleshooting Step: The vehicle used to dissolve this compound could be causing adverse effects. Administer a vehicle-only control group to assess for any vehicle-specific toxicity. If toxicity is observed, consider alternative, less toxic vehicle formulations.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters of CT7758 (Active Form of this compound)

SpeciesOral Bioavailability (%)Total Plasma ClearanceElimination Half-life (t½)Volume of Distribution (Vz) (L/kg)
Mouse4%[1][2]Moderate to High[1][2]≤ 1 hour[1][2]5.5[1][2]
Rat2%[1][2]Moderate to High[1][2]≤ 1 hour[1][2]2.8[1][2]

Note: The specific strains of mice used in these studies were not reported. The rat data is based on studies that included the use of Wistar rats.[2]

Experimental Protocols

Protocol: Dose-Ranging Study to Determine Optimal Dosage of this compound in a New Animal Strain

  • Animal Strain Selection: Clearly define the species and strain of the animals to be used (e.g., BALB/c mice, Sprague-Dawley rats).

  • Literature Review: Conduct a thorough literature search for any studies that have used this compound or other α4 integrin antagonists in the selected strain or a closely related one. This will provide a starting point for your dose selection.

  • Dose Group Selection: Based on the literature review and the known pharmacokinetic profile of the active compound, select a range of doses. It is recommended to include at least 3-4 dose levels (low, medium, high) and a vehicle control group. A starting point could be a dose that was effective in another strain, with additional groups at 0.5x and 2x that dose.

  • Drug Preparation: Prepare this compound in an appropriate vehicle. A commonly used vehicle for oral administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Ensure the compound is fully dissolved. Prepare fresh on the day of dosing.

  • Administration: Administer the selected doses to the animals. The route of administration should be consistent with the intended experimental design (e.g., oral gavage).

  • Monitoring:

    • Efficacy: At appropriate time points after administration, assess the desired therapeutic effect using relevant biomarkers or functional readouts for your disease model.

    • Toxicity: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to determine the optimal dose range for your specific animal strain. This is the dose range that provides the desired therapeutic effect with minimal to no toxicity.

  • Pharmacokinetic Analysis (Optional but Recommended): To gain a deeper understanding of the strain-specific differences, you can perform a satellite pharmacokinetic study. This involves collecting blood samples at various time points after drug administration to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

Signaling_Pathway cluster_0 Inflammatory Cell cluster_1 Endothelial Cell Leukocyte Leukocyte Integrin α4β1 / α4β7 Integrin Leukocyte->Integrin Expresses VCAM-1 VCAM-1 Inflammation Inflammation MAdCAM-1 MAdCAM-1 Zaurategrast_ester Zaurategrast ethyl ester CT7758 CT7758 (Active Drug) Zaurategrast_ester->CT7758 Metabolism CT7758->Integrin Blocks Integrin->VCAM-1 Binds to Integrin->MAdCAM-1 Binds to Experimental_Workflow Start Start Literature_Review Literature Review for Starting Dose Start->Literature_Review Select_Strains Select Animal Strains (e.g., BALB/c, C57BL/6) Literature_Review->Select_Strains Dose_Ranging_Study Perform Dose-Ranging Study (e.g., 0.5x, 1x, 2x of reference dose) Select_Strains->Dose_Ranging_Study Monitor_Efficacy Monitor for Efficacy (Biomarkers, Phenotype) Dose_Ranging_Study->Monitor_Efficacy Monitor_Toxicity Monitor for Toxicity (Weight, Behavior) Dose_Ranging_Study->Monitor_Toxicity Analyze_Data Analyze Dose-Response Relationship Monitor_Efficacy->Analyze_Data Monitor_Toxicity->Analyze_Data Determine_Optimal_Dose Determine Optimal Strain-Specific Dose Analyze_Data->Determine_Optimal_Dose End End Determine_Optimal_Dose->End

References

Validation & Comparative

A Comparative In Vitro Potency Analysis of Zaurategrast Ethyl Ester and Natalizumab as VLA-4 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of Zaurategrast ethyl ester and Natalizumab, two antagonists of the Very Late Antigen-4 (VLA-4) integrin. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.

This compound, a small molecule prodrug, and Natalizumab, a recombinant humanized monoclonal antibody, both target the α4β1 integrin (VLA-4), a key mediator in the inflammatory cascade. By inhibiting the interaction between VLA-4 on leukocytes and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, these drugs effectively block the transmigration of inflammatory cells across the blood-brain barrier and into other tissues. This mechanism of action is pivotal in the treatment of inflammatory diseases such as multiple sclerosis. While both compounds share a common target, their distinct molecular nature—a small molecule versus a large biologic—results in different pharmacological profiles, including their in vitro potency.

Quantitative Comparison of In Vitro Potency

The in vitro potency of Zaurategrast's active metabolite, CT7758, and Natalizumab has been evaluated using various assays that measure their ability to inhibit the VLA-4/VCAM-1 interaction. The following table summarizes the key quantitative data.

CompoundActive FormAssay TypePotency MetricValueCell Type/System
This compoundCT7758[3H]-s-VCAM-1 Binding AssayIC500.1 nM---
NatalizumabNatalizumabSickle Cell Reticulocyte BindingEC500.11 ± 0.01 µg/mLSickle Cell Disease Reticulocytes
NatalizumabNatalizumab (Fab fragment)Cell Surface BindingKd6.4 nMJurkat T lymphoblastoid cells

Experimental Methodologies

The determination of in vitro potency for VLA-4 antagonists relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used to characterize compounds like Zaurategrast and Natalizumab.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the VLA-4 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VLA-4.

Materials:

  • Cells expressing VLA-4 (e.g., Jurkat cells)

  • Radiolabeled soluble VCAM-1 (e.g., [3H]-s-VCAM-1)

  • Test compound (e.g., CT7758)

  • Binding buffer (e.g., Tris-buffered saline with divalent cations like MnCl2)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Cell Preparation: Harvest and wash VLA-4 expressing cells, then resuspend in binding buffer to a specific concentration.

  • Assay Setup: In a multi-well plate, add a fixed concentration of [3H]-s-VCAM-1 to each well.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with no compound (total binding) and wells with a high concentration of a known VLA-4 inhibitor (non-specific binding).

  • Incubation: Add the cell suspension to the wells and incubate at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion Assay

This assay measures the ability of a test compound to block the adhesion of VLA-4 expressing cells to a surface coated with VCAM-1.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for inhibiting VLA-4 mediated cell adhesion.

Materials:

  • VLA-4 expressing cells (e.g., lymphocytes, monocytes)

  • Recombinant human VCAM-1

  • Test compound (e.g., Natalizumab)

  • 96-well tissue culture plates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Assay buffer (e.g., RPMI 1640)

  • Plate reader with fluorescence detection

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a solution of VCAM-1 and incubate overnight at 4°C.

  • Blocking: Wash the wells to remove unbound VCAM-1 and then block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Cell Labeling: Incubate the VLA-4 expressing cells with a fluorescent dye like Calcein-AM.

  • Compound Incubation: Pre-incubate the labeled cells with various concentrations of the test compound for a defined period.

  • Adhesion: Add the cell-compound mixture to the VCAM-1 coated wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion at each compound concentration relative to the control (no compound). Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the EC50 value.

VLA-4 Signaling Pathway and Inhibition

The interaction between VLA-4 on leukocytes and VCAM-1 on endothelial cells is a critical step in the inflammatory process, leading to leukocyte adhesion, transmigration, and tissue damage. Both Zaurategrast and Natalizumab act as antagonists in this pathway.

VLA4_Signaling_Pathway cluster_leukocyte cluster_endothelial Leukocyte Leukocyte VLA4 VLA-4 (α4β1) EndothelialCell Endothelial Cell VCAM1 VCAM-1 Adhesion Cell Adhesion VLA4->Adhesion Binds to VCAM1->Adhesion Transmigration Transmigration Adhesion->Transmigration Inflammation Inflammation Transmigration->Inflammation Zaurategrast Zaurategrast (CT7758) Inhibition Inhibition Zaurategrast->Inhibition Natalizumab Natalizumab Natalizumab->Inhibition Inhibition->VLA4 Blocks Binding

Caption: VLA-4 signaling pathway and points of inhibition by Zaurategrast and Natalizumab.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro potency of VLA-4 inhibitors.

Experimental_Workflow start Start prep_cells Prepare VLA-4 Expressing Cells start->prep_cells prep_ligand Prepare VCAM-1 (Coated Plate or Radiolabeled) start->prep_ligand prep_compounds Prepare Serial Dilutions of Zaurategrast / Natalizumab start->prep_compounds incubation Incubate Cells, Ligand, and Compound prep_cells->incubation prep_ligand->incubation prep_compounds->incubation wash Wash to Remove Unbound Components incubation->wash quantify Quantify Bound Cells or Ligand wash->quantify analysis Data Analysis: Calculate IC50 / EC50 quantify->analysis end End analysis->end

Caption: General experimental workflow for determining the in vitro potency of VLA-4 antagonists.

A Comparative Guide to α4 Integrin Inhibitors: CDP323 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CDP323, a small-molecule antagonist of α4 integrins, with other notable inhibitors in its class. The focus is on providing an objective analysis of their performance based on available experimental data to aid in research and drug development decisions.

Introduction to α4 Integrin Inhibition

Integrins are a family of cell surface receptors that mediate cell-to-cell and cell-to-extracellular matrix interactions. The α4 integrin subunit can pair with either the β1 or β7 subunit to form α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7 integrins, respectively. These integrins are expressed on the surface of leukocytes and play a crucial role in their migration from the bloodstream into inflamed tissues.

The interaction between α4β1 and its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells is a key step in the infiltration of inflammatory cells into the central nervous system (CNS), a process implicated in the pathology of multiple sclerosis. Similarly, the interaction of α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) mediates lymphocyte trafficking to the gut, playing a role in inflammatory bowel diseases. Consequently, inhibiting the function of α4 integrins has emerged as a promising therapeutic strategy for these and other inflammatory conditions.

Overview of Compared α4 Integrin Inhibitors

This guide compares the small-molecule inhibitor CDP323 with other key α4 integrin antagonists, including another small molecule, firategrast (B1672681) , a prodrug AJM300 , and the well-established monoclonal antibody, natalizumab .

  • CDP323 (Zaurategrast): An orally available small-molecule prodrug of its active metabolite, CT7758. It acts as an antagonist of both α4β1 and α4β7 integrins.[1][2][3] Its development for multiple sclerosis was discontinued (B1498344) after Phase II clinical trials.

  • Firategrast (SB-683699): An orally active small-molecule antagonist that targets both α4β1 and α4β7 integrins. It has been investigated for the treatment of multiple sclerosis.

  • AJM300 (Carotegrast methyl): An orally administered small-molecule prodrug whose active metabolite, HCA2969, is a potent and selective antagonist of α4 integrins. It has been studied for inflammatory bowel disease.

  • Natalizumab (Tysabri®): A humanized monoclonal antibody that targets the α4 subunit of integrins, thereby inhibiting both α4β1 and α4β7. It is an approved and effective treatment for multiple sclerosis and Crohn's disease, administered via intravenous infusion.

Comparative Performance Data

The following tables summarize the available quantitative data for the binding affinity and preclinical efficacy of these inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data is often generated from different experimental setups.

Table 1: In Vitro Binding Affinity of α4 Integrin Inhibitors
CompoundTarget(s)Assay TypeIC50 / KdSource
CT7758 (active metabolite of CDP323) α4β1 / α4β7Not specifiedPotent α4 inhibitor (specific values not publicly available)[4]
Firategrast α4β1VCAM-1 BindingIC50: 198 nM
HCA2969 (active metabolite of AJM300) α4β1Cell-basedIC50: 5.8 nM
α4β7Cell-basedIC50: 1.4 nM
α4β1ProteinKd: 0.32 nM
α4β7ProteinKd: 0.46 nM
Natalizumab α4 subunitNon-competitive antagonismNot applicable (antibody)

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity, with lower values indicating higher potency. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for multiple sclerosis. The efficacy of therapeutic agents in reducing disease severity in this model is a key indicator of their potential clinical utility.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by α4 integrin inhibitors and a typical workflow for evaluating their efficacy.

G cluster_0 Leukocyte cluster_1 Endothelial Cell Leukocyte Leukocyte a4b1 α4β1 Integrin Leukocyte->a4b1 a4b7 α4β7 Integrin Leukocyte->a4b7 VCAM1 VCAM-1 a4b1->VCAM1 Adhesion & Migration (CNS) MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Adhesion & Migration (Gut) Inhibitor α4 Integrin Inhibitor (e.g., CDP323) Inhibitor->a4b1 Inhibitor->a4b7

Figure 1. Mechanism of action of α4 integrin inhibitors.

G A 1. Cell Culture (Leukocytes expressing α4 integrins) B 2. Treatment (Incubate with CDP323 or other inhibitors) A->B C 3. Adhesion Assay (Static or under shear stress on VCAM-1 coated plates) B->C D 4. Quantification (Measure cell adhesion via fluorescence or microscopy) C->D E 5. Data Analysis (Compare adhesion inhibition between compounds) D->E

Figure 2. General workflow for in vitro evaluation of α4 integrin inhibitors.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound to the α4β1 integrin receptor.

Materials:

  • Jurkat cells (or other cells expressing high levels of α4β1)

  • [125I]-labeled anti-α4 integrin antibody (or other suitable radioligand)

  • Test compounds (CDP323, etc.)

  • Binding buffer (e.g., Tris-HCl, NaCl, MnCl2, BSA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a suspension of Jurkat cells in binding buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add varying concentrations of the unlabeled test compound to the wells.

  • Initiate the binding reaction by adding the cell suspension to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Static Cell Adhesion Assay

This assay measures the ability of an inhibitor to block the adhesion of leukocytes to VCAM-1.

Materials:

  • 96-well microplates

  • Recombinant human VCAM-1

  • Leukocytes (e.g., Jurkat cells or primary lymphocytes)

  • Fluorescent dye (e.g., Calcein-AM)

  • Test compounds

  • Adhesion buffer (e.g., RPMI 1640 with BSA)

  • Plate reader with fluorescence capabilities

Procedure:

  • Coat the wells of a 96-well plate with VCAM-1 overnight at 4°C.

  • Wash the wells to remove unbound VCAM-1 and block non-specific binding sites with BSA.

  • Label the leukocytes with a fluorescent dye according to the manufacturer's instructions.

  • Pre-incubate the labeled cells with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37°C.

  • Add the cell suspension to the VCAM-1 coated wells.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Calculate the percentage of adhesion inhibition for each concentration of the test compound relative to the untreated control.

Conclusion

CDP323, as a small-molecule inhibitor of α4 integrins, represented a promising oral therapeutic alternative to the monoclonal antibody natalizumab for the treatment of multiple sclerosis. While its development was halted, the available data on its active metabolite, CT7758, suggest potent α4 integrin antagonism.[1][2][3][4]

References

Validating Zaurategrast Ethyl Ester Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zaurategrast ethyl ester, a prodrug of the active metabolite CT7758, was developed as a small molecule antagonist of α4β1 and α4β7 integrins. Its intended mechanism of action, similar to the approved monoclonal antibody natalizumab, is to inhibit the migration of leukocytes to sites of inflammation by blocking the interaction between α4-integrins on leukocytes and their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[1][2] Although the clinical development of Zaurategrast was discontinued (B1498344) due to insufficient efficacy in a Phase II trial for multiple sclerosis, understanding the methodologies to validate its target engagement in vivo remains a valuable exercise for the development of other small molecule integrin antagonists.[1]

This guide provides a comparative overview of in vivo target engagement validation for α4-integrin antagonists, using data from the well-established biological agent natalizumab and the orally available small molecule carotegrast (B1668454) methyl as benchmarks. It further outlines detailed experimental protocols and visual workflows to aid researchers in designing and interpreting preclinical and clinical studies for similar compounds.

Comparative Analysis of α4-Integrin Antagonists

Direct in vivo target engagement data for this compound is not publicly available. Therefore, this guide presents data from natalizumab and carotegrast methyl to establish a framework for comparison.

ParameterNatalizumabCarotegrast Methyl (AJM300)This compound
Modality Humanized monoclonal antibodyOral small moleculeOral small molecule (prodrug)
Target(s) α4β1 and α4β7 integrinsα4β1 and α4β7 integrins[3][4]α4β1 and α4β7 integrins[5][6]
Approved Indication(s) Relapsing-remitting multiple sclerosis, Crohn's diseaseUlcerative colitis (in Japan)[7]Development discontinued
In Vivo Target Engagement Metric α4-integrin receptor occupancy on peripheral blood mononuclear cells (PBMCs)Clinical and endoscopic remission rates in ulcerative colitis[8][9][10][11]Not available
Receptor Occupancy (RO) >80% saturation with standard 300 mg Q4W dosing.[5] Mean saturation >77.9% with Q4W and >65.5% with Q6W dosing.[2]Not publicly availableNot available
Downstream Biomarker Increased levels of soluble VCAM-1 (sVCAM-1) in serum.[2]Not publicly availableNot available

Experimental Protocols

Validating target engagement of an α4-integrin antagonist in vivo primarily involves measuring receptor occupancy on circulating leukocytes. Below is a detailed, representative protocol for a flow cytometry-based receptor occupancy assay.

Protocol: α4-Integrin Receptor Occupancy Assay by Flow Cytometry

Objective: To quantify the percentage of α4-integrin receptors on peripheral blood mononuclear cells (PBMCs) that are occupied by the antagonist.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS)

  • Ficoll-Paque or similar density gradient medium for PBMC isolation

  • Fluorescently labeled anti-human CD49d (α4-integrin) antibody that competes with the antagonist for binding

  • Fluorescently labeled non-competing anti-human CD49d antibody (to measure total α4-integrin expression)

  • Fluorescently labeled anti-human IgG4 antibody (for direct detection of bound natalizumab, if applicable)

  • Cell surface markers for lymphocyte subsets (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)

  • Fixable viability dye

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer containing plasma and platelets.

    • Collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in FACS buffer.

  • Cell Staining:

    • Aliquot approximately 1 x 10^6 PBMCs into flow cytometry tubes.

    • Add the fixable viability dye according to the manufacturer's instructions and incubate.

    • Wash the cells with FACS buffer.

    • To measure free α4-integrin , add the competing fluorescently labeled anti-CD49d antibody and incubate for 30 minutes at 4°C in the dark.

    • To measure total α4-integrin , in a separate tube, add the non-competing fluorescently labeled anti-CD49d antibody and incubate under the same conditions.

    • (Optional for antibody therapeutics) To measure bound drug , in a separate tube, add a fluorescently labeled anti-human IgG4 antibody.

    • Add antibodies for lymphocyte subset identification (e.g., anti-CD3, anti-CD4, etc.) to all tubes and incubate.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a calibrated flow cytometer.

    • Gate on viable lymphocytes based on forward and side scatter and the viability dye.

    • Further gate on specific lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells).

    • Determine the mean fluorescence intensity (MFI) for the free and total α4-integrin staining on each cell population.

  • Calculation of Receptor Occupancy:

    • Receptor Occupancy (%) = [1 - (MFI of free α4-integrin in treated sample / MFI of free α4-integrin in pre-dose or placebo sample)] x 100

Visualizing Pathways and Workflows

Signaling Pathway of α4-Integrin Mediated Leukocyte Adhesion

The following diagram illustrates the signaling cascade leading to leukocyte adhesion and extravasation, which is the target of Zaurategrast and other α4-integrin antagonists.

G cluster_0 Leukocyte cluster_1 Endothelial Cell Leukocyte Leukocyte Integrin_inactive α4-Integrin (Inactive) Integrin_active α4-Integrin (Active) Integrin_inactive->Integrin_active VCAM1 VCAM-1/ MAdCAM-1 Integrin_active->VCAM1 Binding No_Adhesion Inhibition of Adhesion Integrin_active->No_Adhesion Zaurategrast Zaurategrast Zaurategrast->Integrin_active Antagonism Zaurategrast->No_Adhesion Endothelial_cell Endothelial Cell Adhesion Adhesion & Extravasation VCAM1->Adhesion Chemokine Chemokine Signal Chemokine->Integrin_inactive Inside-out signaling

Caption: α4-Integrin signaling and antagonist inhibition.

Experimental Workflow for In Vivo Target Engagement

This diagram outlines the key steps in assessing the in vivo target engagement of an α4-integrin antagonist.

G start Start: Animal Model or Clinical Trial Subject dosing Administer Zaurategrast or Comparator start->dosing blood_collection Collect Peripheral Blood Samples (Pre- and Post-Dose) dosing->blood_collection pbmc_isolation Isolate PBMCs blood_collection->pbmc_isolation biomarker_analysis Biomarker Analysis (e.g., sVCAM-1 ELISA) blood_collection->biomarker_analysis flow_cytometry Flow Cytometry (Receptor Occupancy Assay) pbmc_isolation->flow_cytometry data_analysis Calculate Receptor Occupancy (%) flow_cytometry->data_analysis end End: Target Engagement Validated data_analysis->end biomarker_analysis->end

Caption: Workflow for in vivo target engagement validation.

Conclusion

While the clinical journey of this compound was halted, the principles and methodologies for validating its in vivo target engagement remain highly relevant for the ongoing development of novel α4-integrin antagonists. By utilizing robust techniques such as flow cytometry-based receptor occupancy assays and monitoring downstream biomarkers, researchers can effectively establish a dose-response relationship and confirm that the therapeutic agent is reaching and interacting with its intended target in a living system. The comparative data from natalizumab and carotegrast methyl provide a valuable context for interpreting the results of such studies and for setting benchmarks for future drug candidates in this class.

References

Zaurategrast Ethyl Ester: A Comparative Guide to Cross-Species Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of Zaurategrast ethyl ester, an orally available prodrug of the potent dual α4β1 and α4β7 integrin antagonist, CT7758. The information presented herein is intended to assist researchers in selecting appropriate animal models for preclinical studies and to offer insights into the translational potential of this compound. We will delve into a comparative analysis of its performance with alternative α4 integrin antagonists, supported by available experimental data.

Executive Summary

This compound (CDP323) was developed to improve the oral bioavailability of its active moiety, CT7758. CT7758 targets the α4β1 and α4β7 integrins, which play a crucial role in the trafficking of leukocytes to sites of inflammation. This mechanism of action makes it a promising candidate for the treatment of inflammatory and autoimmune diseases. Understanding the cross-species reactivity and pharmacokinetic profile of Zaurategrast and CT7758 is paramount for the design and interpretation of preclinical efficacy and safety studies. This guide summarizes the available data on its activity in various species and compares it with other notable α4 integrin antagonists, namely Natalizumab, Vedolizumab, and Carotegrast (AJM300).

Comparative Pharmacokinetics of CT7758 (Active Metabolite of Zaurategrast)

Significant differences in the pharmacokinetic profile of CT7758 have been observed across various preclinical species. These variations are crucial for selecting the most appropriate animal model to predict human pharmacokinetics.

ParameterMouseRatDogCynomolgus MonkeyHuman
Oral Bioavailability (%) 427-550.2Low (predicted)
Total Plasma Clearance Moderate to HighModerate to HighLowModerate to HighLow (predicted)
Elimination Half-life (t½) ≤ 1 hour≤ 1 hour2.4 hours≤ 1 hourN/A
Volume of Distribution (Vz) 5.5 L/kg2.8 L/kg0.24 L/kg0.93 L/kgN/A

Data sourced from Chanteux et al., 2015. [1]

The low oral bioavailability of CT7758 in most species, attributed to low intestinal absorption, prompted the development of the ethyl ester prodrug, Zaurategrast (CDP323), which demonstrated improved permeability and oral bioavailability.[1]

Cross-Reactivity Profile of Zaurategrast and Alternatives

CompoundTarget(s)HumanMouseRatRabbitCynomolgus MonkeyRhesus Monkey
Zaurategrast (CT7758) α4β1 & α4β7YesYesYesN/AYesN/A
Natalizumab α4β1 & α4β7YesNoNoN/AYesYes
Vedolizumab α4β7YesN/AN/AYesYesN/A
Carotegrast (AJM300) α4β1 & α4β7YesYesN/AN/AN/AN/A

Note: "Yes" indicates demonstrated activity or cross-reactivity. "No" indicates a lack of cross-reactivity. "N/A" indicates data not available in the searched resources.

Experimental Protocols

In Vivo Pharmacokinetic Studies of CT7758

Objective: To determine the pharmacokinetic profile of CT7758 in various species following intravenous and oral administration.

General Methodology (as inferred from Chanteux et al., 2015): [1]

  • Animal Models: Male mice, rats, Beagle dogs, and cynomolgus monkeys were used.

  • Drug Administration:

    • Intravenous (IV): A single dose of CT7758 was administered.

    • Oral (PO): A single dose of CT7758 was administered via oral gavage.

  • Sample Collection: Blood samples were collected at predetermined time points post-dosing. Plasma was separated for analysis.

  • Analytical Method: Plasma concentrations of CT7758 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including oral bioavailability, plasma clearance, elimination half-life, and volume of distribution.

In Vitro Integrin Binding Assay (General Protocol)

Objective: To determine the binding affinity (e.g., IC50) of a test compound to α4β1 and α4β7 integrins.

General Methodology:

  • Cell Lines: Use cell lines expressing the target integrins (e.g., Jurkat cells for α4β1 and RPMI8866 cells for α4β7).

  • Ligand: A fluorescently labeled or biotinylated ligand for the integrin is used (e.g., VCAM-1 for α4β1 and MAdCAM-1 for α4β7).

  • Competition Assay:

    • Cells are incubated with the labeled ligand in the presence of varying concentrations of the test compound (e.g., Zaurategrast/CT7758).

    • The amount of labeled ligand bound to the cells is measured using flow cytometry or a plate-based assay.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand, is calculated.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the α4 integrin signaling pathway and a typical experimental workflow for assessing cross-species reactivity.

alpha4_integrin_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Leukocyte Leukocyte alpha4beta1 α4β1 Integrin alpha4beta7 α4β7 Integrin VCAM1 VCAM-1 EndothelialCell Endothelial Cell Adhesion Leukocyte Adhesion & Transmigration VCAM1->Adhesion Activation MAdCAM1 MAdCAM-1 MAdCAM1->Adhesion alpha4beta1->VCAM1 Binds alpha4beta7->MAdCAM1 Binds Inflammation Inflammation Adhesion->Inflammation Zaurategrast Zaurategrast (CT7758) Zaurategrast->alpha4beta1 Inhibits Zaurategrast->alpha4beta7 Inhibits

Caption: Alpha-4 Integrin Signaling Pathway Inhibition by Zaurategrast.

cross_reactivity_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Comparison BindingAssay Integrin Binding Assays (Human, Monkey, Rodent etc.) CellAdhesion Cell Adhesion Assays BindingAssay->CellAdhesion IC50 Determine IC50 Values CellAdhesion->IC50 PKStudies Pharmacokinetic Studies in Relevant Species EfficacyModels Efficacy Studies in Disease Models (e.g., EAE) PKStudies->EfficacyModels Safety Safety/Toxicity Studies PKStudies->Safety ComparePK Compare Pharmacokinetic Parameters SelectModel Select Appropriate Preclinical Model ComparePK->SelectModel ComparePD Compare Pharmacodynamic (IC50) Data ComparePD->SelectModel Start Start: Compound (Zaurategrast) cluster_invitro cluster_invitro Start->cluster_invitro End End: Translational Prediction cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_data cluster_data cluster_invivo->cluster_data cluster_data->End

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Conclusion

This compound, through its active metabolite CT7758, demonstrates broad cross-species reactivity against α4β1 and α4β7 integrins in common preclinical species, including mice, rats, dogs, and cynomolgus monkeys. This contrasts with the more limited species cross-reactivity of monoclonal antibody-based α4 integrin antagonists like Natalizumab and Vedolizumab. However, the significant inter-species differences in the pharmacokinetics of CT7758 highlight the importance of careful animal model selection. The dog appears to have a more favorable pharmacokinetic profile in terms of clearance and half-life, which may be more predictive of the human situation, although cynomolgus monkeys are also relevant primate models. The development of the prodrug Zaurategrast has been a key strategy to overcome the poor oral bioavailability of the active compound. Further studies detailing the binding affinities (IC50 values) across species would provide a more complete picture for translational research and development.

References

Zaurategrast Ethyl Ester (CDP323) vs. Parent Drug CT7758: A Pharmacokinetic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A strategic prodrug approach has been employed in the development of Zaurategrast, an α4β1/α4β7 integrin antagonist, to overcome the poor oral bioavailability of its active parent compound, CT7758. This guide provides a comparative analysis of the pharmacokinetic profiles of Zaurategrast ethyl ester (CDP323), the prodrug, and CT7758, the active moiety, based on available preclinical data. The focus is on the rationale behind the prodrug design and the resulting improvements in key pharmacokinetic parameters.

This compound was developed to enhance the oral absorption of CT7758, a potent antagonist of α4β1 and α4β7 integrins. These integrins play a crucial role in the recruitment of leukocytes to sites of inflammation, making them a key target for inflammatory and autoimmune disorders. While effective, the clinical development of CT7758 was hampered by its low oral bioavailability across multiple preclinical species.

Executive Summary of Pharmacokinetic Data

The ethyl ester prodrug, this compound (CDP323), was synthesized to improve the intestinal permeability of the parent drug, CT7758. Preclinical studies have demonstrated that this prodrug strategy leads to higher in vitro permeability and increased oral bioavailability, with efficient in vivo conversion to the active drug, CT7758. While specific quantitative pharmacokinetic data for the prodrug itself is limited in publicly available literature, the data for the parent drug, CT7758, underscores the challenges that necessitated the development of a prodrug.

Pharmacokinetic Parameters of the Parent Drug: CT7758

The following tables summarize the key pharmacokinetic parameters of CT7758 following intravenous and oral administration in various preclinical species.

Table 1: Intravenous Pharmacokinetic Parameters of CT7758

SpeciesDose (mg/kg)Plasma Clearance (Cl) (L/h/kg)Volume of Distribution (Vz) (L/kg)Half-life (t½) (h)
Mouse32.85.51.4
Rat31.82.81.1
Dog30.110.242.4
Cynomolgus Monkey31.10.930.6

Table 2: Oral Pharmacokinetic Parameters of CT7758

SpeciesDose (mg/kg)Oral Bioavailability (F) (%)
Mouse304
Rat302
Dog307-55
Cynomolgus Monkey300.2

The data clearly illustrates the low and variable oral bioavailability of CT7758, particularly in rodents and non-human primates, which is a significant hurdle for developing an orally administered therapeutic.

The Prodrug Advantage: this compound (CDP323)

This compound was designed to mask the polar carboxylate group of CT7758, thereby increasing its lipophilicity and facilitating its absorption across the intestinal membrane. Once absorbed, the ester is rapidly hydrolyzed by esterases in the plasma and tissues to release the active parent drug, CT7758.

While specific pharmacokinetic values for this compound are not detailed in the available literature, it is reported to exhibit:

  • Higher in vitro permeability in assays such as the Caco-2 cell model.

  • Increased oral bioavailability compared to the parent drug.

  • Efficient in vivo release of the active moiety, CT7758.

The improved oral absorption of the prodrug leads to higher systemic exposure to the active drug, CT7758, compared to direct oral administration of CT7758.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the pharmacokinetic evaluation of oral drug candidates and their prodrugs.

Caco-2 Permeability Assay

This in vitro assay is a widely accepted model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells (human colon adenocarcinoma) are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation into a monolayer of polarized enterocytes with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assessment: The test compound (this compound or CT7758) is added to the apical (AP) side of the transwell, and samples are collected from the basolateral (BL) side at various time points. To assess active efflux, the compound is also added to the BL side, and samples are collected from the AP side.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor chamber.

In Vitro Plasma Hydrolysis Assay

This assay determines the rate at which the ester prodrug is converted to the parent drug in plasma.

  • Incubation: this compound is incubated in fresh plasma (from various species, including human) at 37°C.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: The enzymatic reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile (B52724) or methanol) to precipitate the plasma proteins.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the concentrations of both the prodrug (this compound) and the parent drug (CT7758).

  • Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the parent drug are used to calculate the hydrolysis rate constant and the half-life of the prodrug in plasma.

In Vivo Pharmacokinetic Studies in Animals

These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug and prodrug in a living organism.

  • Animal Models: Studies are typically conducted in multiple species, such as mice, rats, dogs, and non-human primates, to assess inter-species variability.

  • Drug Administration:

    • Intravenous (IV) Administration: A single dose of the compound (CT7758 or this compound) is administered intravenously to determine its systemic clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Administration: A single oral dose of the compound is administered via gavage to determine its oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentrations of the drug and/or prodrug are quantified by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Area Under the Curve (AUC)

    • Maximum Plasma Concentration (Cmax)

    • Time to Maximum Plasma Concentration (Tmax)

    • Clearance (Cl)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Oral Bioavailability (F), calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Zaurategrast and the general workflow for its pharmacokinetic evaluation.

Caption: α4β1/α4β7 Integrin Signaling Pathway Antagonism.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Caco2 Caco-2 Permeability Assay Data Pharmacokinetic Data (AUC, Cmax, t½, F) Caco2->Data PlasmaStability Plasma Hydrolysis Assay PlasmaStability->Data IV_PK Intravenous (IV) Pharmacokinetics IV_PK->Data Oral_PK Oral (PO) Pharmacokinetics Oral_PK->Data Prodrug This compound (Prodrug) Prodrug->Caco2 Prodrug->PlasmaStability Prodrug->Oral_PK ParentDrug CT7758 (Parent Drug) ParentDrug->IV_PK ParentDrug->Oral_PK Metabolite from Prodrug

Caption: Pharmacokinetic Evaluation Workflow.

Reproducibility of Zaurategrast Ethyl Ester's Effects on Cytokine Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the consistent and reproducible effects of a therapeutic candidate on key biological pathways is paramount. This guide provides a comparative analysis of Zaurategrast ethyl ester and its effects on cytokine production, placed in the context of other α4 integrin antagonists. While direct, publicly available data on the specific and reproducible effects of this compound on cytokine production is limited, this guide draws upon its mechanism of action and compares it with available data from related compounds, Natalizumab and Vedolizumab, as well as the emerging oral antagonist, Carotegrast methyl (AJM300).

This compound is an orally available prodrug of CT7758, which functions as a dual antagonist of α4β1 and α4β7 integrins.[1][2][3] These integrins are key adhesion molecules involved in the trafficking of leukocytes to sites of inflammation. By blocking these integrins, this compound is designed to inhibit the migration of inflammatory cells, thereby reducing the local production of pro-inflammatory cytokines.

Comparison with Alternative α4 Integrin Antagonists

To contextualize the potential effects of this compound, it is useful to examine the data available for other drugs in the same class.

Table 1: Comparative Effects of α4 Integrin Antagonists on Cytokine Production

Drug NameBrand NameMechanism of ActionReported Effects on Cytokine Production
This compound -α4β1/α4β7 integrin antagonistData on specific cytokine modulation is not readily available in public preclinical or clinical studies. The expected effect, based on its mechanism, is a reduction in pro-inflammatory cytokines at the site of inflammation due to decreased leukocyte infiltration.
Natalizumab Tysabri®α4β1/α4β7 integrin antagonistStudies have shown a decrease in pro-inflammatory cytokines in the cerebrospinal fluid of multiple sclerosis patients. However, some studies report an increase in systemic (blood) levels of pro-inflammatory cytokines, potentially due to the sequestration of activated immune cells in the periphery.
Vedolizumab Entyvio®α4β7 integrin antagonistClinical data in inflammatory bowel disease (IBD) suggests that Vedolizumab can lead to a reduction in pro-inflammatory cytokines such as IL-6 and IL-8 in responders. However, other studies have not observed significant changes in systemic cytokine levels.
Carotegrast methyl (AJM300) Carogra®Oral α4 integrin antagonistClinical trials have demonstrated its efficacy in inducing remission in ulcerative colitis.[4][5][6][7][8][9][10] Specific data on its direct effects on cytokine production from these trials are not yet widely published.

Experimental Protocols

The reproducibility of experimental findings is intrinsically linked to the methodologies employed. Below are detailed experimental protocols for key assays used to assess the impact of α4 integrin antagonists on cytokine production, based on published studies of Natalizumab and Vedolizumab.

Measurement of Cytokine Levels in Biological Samples

1. Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method for quantifying specific cytokines in serum, plasma, or cell culture supernatants.

  • Principle: An antibody specific to the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also recognizes the cytokine is then added. Finally, a substrate for the enzyme is introduced, producing a measurable color change that is proportional to the amount of cytokine present.

  • Sample Protocol for IL-6 and IL-8 Measurement (based on studies of Vedolizumab):

    • Coat a 96-well microplate with a capture antibody specific for human IL-6 or IL-8 and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add standards of known IL-6 or IL-8 concentrations and patient samples (serum or plasma) to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a biotinylated detection antibody specific for human IL-6 or IL-8 and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add TMB (3,3’,5,5’-tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

2. Flow Cytometry for Intracellular Cytokine Staining

This technique allows for the measurement of cytokine production within specific cell populations.

  • Principle: Cells are stimulated to produce cytokines. A protein transport inhibitor is added to trap the cytokines within the cells. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for cell surface markers and the intracellular cytokine of interest. The fluorescence of individual cells is then measured using a flow cytometer.

  • Sample Protocol for Cytokine Profiling in T cells (based on studies of Natalizumab):

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with a mitogen (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

    • Wash the cells and stain for cell surface markers (e.g., CD3, CD4, CD8) with fluorescently conjugated antibodies.

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer).

    • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-17) with fluorescently conjugated antibodies.

    • Wash the cells and resuspend in a suitable buffer for analysis.

    • Acquire the data on a flow cytometer and analyze the percentage of different T cell subsets producing specific cytokines.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and other α4 integrin antagonists involves the disruption of a key signaling pathway in the inflammatory cascade.

α4 Integrin-Mediated Leukocyte Trafficking and Cytokine Release

The following diagram illustrates the signaling pathway inhibited by α4 integrin antagonists.

G cluster_0 Blood Vessel Lumen cluster_1 Endothelial Cell cluster_2 Inflamed Tissue Leukocyte Leukocyte a4b1 α4β1 Integrin Leukocyte->a4b1 a4b7 α4β7 Integrin Leukocyte->a4b7 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8) Leukocyte->Cytokines Release VCAM1 VCAM-1 a4b1->VCAM1 Binding MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binding VCAM1->Leukocyte Adhesion & Transmigration MAdCAM1->Leukocyte Adhesion & Transmigration Zaurategrast This compound (and other α4 antagonists) Zaurategrast->a4b1 Inhibits Zaurategrast->a4b7 Inhibits

Caption: Inhibition of leukocyte trafficking by Zaurategrast.

Experimental Workflow for Assessing Cytokine Modulation

The logical flow for investigating the effect of a compound like this compound on cytokine production is depicted below.

G start Start: Hypothesis (Zaurategrast reduces cytokine production) invitro In Vitro Studies (e.g., PBMC culture with mitogen) start->invitro animal In Vivo Animal Models (e.g., EAE, Colitis) start->animal treatment Treatment with This compound invitro->treatment animal->treatment cytokine_assay Cytokine Measurement (ELISA, Flow Cytometry) treatment->cytokine_assay data_analysis Data Analysis and Comparison to Controls cytokine_assay->data_analysis conclusion Conclusion on Efficacy and Reproducibility data_analysis->conclusion

Caption: Workflow for cytokine modulation assessment.

References

Head-to-Head Comparison: Zaurategrast Ethyl Ester vs. Etrolizumab in the Context of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of two investigational therapies targeting lymphocyte trafficking in inflammatory bowel disease (IBD), Zaurategrast ethyl ester and Etrolizumab, reveals divergent clinical development paths and distinct mechanistic nuances. While both agents modulate integrin-mediated cell adhesion, a comprehensive analysis of available data underscores the challenges of translating promising mechanisms of action into clinical efficacy.

This guide provides a head-to-head comparison of this compound (CDP323) and Etrolizumab, focusing on their mechanisms of action, available performance data, and the experimental protocols that defined their investigation. This objective analysis is intended for researchers, scientists, and drug development professionals in the field of gastroenterology and immunology.

At a Glance: Key Differences

FeatureThis compound (CDP323)Etrolizumab
Drug Class Small molecule prodrugHumanized monoclonal antibody
Target(s) α4β1 and α4β7 integrinsβ7 integrin subunit (affecting α4β7 and αEβ7 integrins)
Mechanism Antagonist of α4β1/α4β7 integrinsDual inhibitor of α4β7-MAdCAM-1 and αEβ7-E-cadherin interactions
Development Status for IBD No clinical trials for IBD identifiedDevelopment for IBD discontinued (B1498344) after Phase 3 trials
Clinical Trial Data in IBD None availableExtensive Phase 3 data in Ulcerative Colitis and Crohn's Disease (mixed results)

Mechanism of Action and Signaling Pathways

Both this compound and Etrolizumab aim to mitigate the chronic inflammation characteristic of IBD by preventing the migration of pathogenic lymphocytes from the bloodstream into the gut tissue. However, they achieve this through distinct molecular interactions.

This compound (CDP323) is a small-molecule prodrug of CT7758, which acts as an antagonist of both the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3][4] The α4β7 integrin, expressed on the surface of lymphocytes, interacts with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelial cells of gut-associated lymphoid tissue. This interaction is a critical step in the trafficking of immune cells to the site of inflammation in the gastrointestinal tract.[5] By blocking this interaction, Zaurategrast is designed to reduce the influx of inflammatory cells. The inhibition of α4β1, which binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), suggests a broader potential anti-inflammatory effect, as this interaction is involved in leukocyte trafficking to various tissues, including the central nervous system.[5]

Zaurategrast_Mechanism Zaurategrast Signaling Pathway Zaurategrast Zaurategrast (active metabolite CT7758) a4b1 α4β1 Integrin Zaurategrast->a4b1 a4b7 α4β7 Integrin Zaurategrast->a4b7 VCAM1 VCAM-1 a4b1->VCAM1 MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Inhibited Interaction

Zaurategrast's dual inhibition of α4β1 and α4β7 integrins.

Etrolizumab is a humanized monoclonal antibody that takes a more gut-selective approach by targeting the β7 integrin subunit.[6][7] This targeted binding allows Etrolizumab to exert a dual inhibitory effect. Firstly, it blocks the interaction between the α4β7 integrin on lymphocytes and MAdCAM-1 on gut endothelial cells, similar to one of the actions of Zaurategrast.[8][9] Secondly, and uniquely, it inhibits the interaction between the αEβ7 integrin on intraepithelial lymphocytes and E-cadherin on intestinal epithelial cells.[7][9][10] This second mechanism is thought to prevent the retention of lymphocytes within the gut lining, potentially offering a more comprehensive blockade of the inflammatory cascade.[5][7]

Etrolizumab_Mechanism Etrolizumab Signaling Pathway Etrolizumab Etrolizumab b7 β7 Subunit Etrolizumab->b7 a4b7 α4β7 Integrin b7->a4b7 aEb7 αEβ7 Integrin b7->aEb7 MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Inhibited Trafficking Ecadherin E-cadherin aEb7->Ecadherin Inhibited Retention

Etrolizumab's dual inhibition via the β7 integrin subunit.

Performance and Clinical Data

A direct comparison of the clinical performance of this compound and Etrolizumab in IBD is not feasible due to the absence of clinical trial data for Zaurategrast in this indication. Zaurategrast was investigated in Phase 1 and 2 clinical trials for Multiple Sclerosis.[6]

In contrast, Etrolizumab underwent an extensive Phase 3 clinical trial program for both ulcerative colitis (UC) and Crohn's disease (CD), the results of which were mixed and ultimately led to the discontinuation of its development for these indications.[8][9][11] The program included several large, randomized, controlled trials such as HIBISCUS I & II, GARDENIA, LAUREL, and HICKORY for UC, and BERGAMOT for CD.[8][9]

Summary of Etrolizumab Phase 3 Clinical Trial Outcomes in Ulcerative Colitis

TrialPatient PopulationComparator(s)Primary EndpointOutcome
HIBISCUS I TNF-naiveAdalimumab, PlaceboRemission at Week 10Met vs. Placebo (19.4% vs. 6.9%)[2][7]
HIBISCUS II TNF-naiveAdalimumab, PlaceboRemission at Week 10Not Met vs. Placebo (18.2% vs. 11.1%)[2][7]
GARDENIA TNF-naiveInfliximabRemission at Week 54Not superior to Infliximab (18.6% vs. 19.7%)[7]
HICKORY TNF-experiencedPlaceboInduction of Remission at Week 14Met (18.5% vs. 6.3%)[7]
Maintenance of Remission at Week 66Not Met (24.1% vs. 20.2%)[7]
LAUREL TNF-naive (responders to Etrolizumab induction)PlaceboMaintenance of Remission at Week 62Not Met (29.6% vs. 20.6%)[7]

These results indicate that while Etrolizumab showed some efficacy in inducing remission, particularly in TNF-experienced patients, it failed to consistently demonstrate a significant benefit in maintaining remission.[1][7]

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of Zaurategrast in IBD are unavailable. For Etrolizumab, the Phase 3 program provides a robust example of modern clinical trial design in IBD.

Etrolizumab Clinical Trial Protocol (General Overview)

The Phase 3 trials for Etrolizumab generally followed a randomized, double-blind, placebo-controlled or active-comparator design.[11]

Workflow for a Typical Etrolizumab Phase 3 Trial

Etrolizumab_Trial_Workflow Screening Patient Screening (Mod-to-Sev Active UC/CD) Randomization Randomization Screening->Randomization Induction Induction Phase (e.g., 10-14 weeks) Randomization->Induction Etrolizumab vs. Placebo/Active Comparator Endpoint1 Primary Endpoint Assessment (e.g., Clinical Remission) Induction->Endpoint1 Maintenance Maintenance Phase (for responders) Endpoint1->Maintenance Responders Re-randomized Endpoint2 Maintenance Endpoint Assessment (e.g., Sustained Remission) Maintenance->Endpoint2 OLE Open-Label Extension Endpoint2->OLE

Generalized workflow of Etrolizumab Phase 3 clinical trials.

Key Methodologies:

  • Patient Population: Adults with moderately to severely active UC or CD who had an inadequate response or intolerance to conventional therapies and/or TNF antagonists.[11]

  • Interventions: Subcutaneous administration of Etrolizumab (typically 105 mg every 4 weeks) compared against placebo, adalimumab, or infliximab.[11]

  • Primary Outcomes: The primary efficacy endpoints were typically clinical remission at the end of the induction phase (e.g., week 10 or 14), and for maintenance phases, sustained clinical remission at the end of the study period (e.g., week 54 or 66).[8] Clinical remission was often defined by the Mayo Clinic Score for UC or by clinical and endoscopic scores for CD.[8]

  • Secondary and Exploratory Endpoints: These included endoscopic improvement, histologic remission, quality of life measures, and biomarker analysis.[8]

In Vitro Experimental Protocols for Etrolizumab

In vitro studies were crucial for elucidating the mechanism of action of Etrolizumab. A key finding from these studies was that Etrolizumab treatment leads to the internalization of the β7 integrin.[12][13]

Protocol for Assessing β7 Integrin Internalization:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and IBD patients.[12]

  • Incubation: PBMCs were incubated with or without Etrolizumab at 37°C (to allow for cellular processes like internalization) and at 4°C (as a control to prevent internalization).[12]

  • Staining and Analysis: Surface expression of the β7 integrin was quantified using flow cytometry with a non-competing anti-β7 antibody. A reduction in surface β7 at 37°C compared to 4°C indicated internalization.[12]

  • Microscopy: Fluorescence microscopy was used to visualize the translocation of β7 integrin from the cell surface to the cell interior.[12]

Conclusion

The head-to-head comparison of this compound and Etrolizumab is fundamentally a comparison between a preclinical compound with a plausible mechanism of action for IBD and a clinically-tested agent that, despite a more targeted and dual-action mechanism, failed to consistently meet its primary endpoints in a large-scale Phase 3 program.

Zaurategrast's development for IBD did not progress to clinical trials, leaving its potential efficacy and safety in this patient population unknown. Its broader target profile (α4β1 and α4β7) could have offered a different efficacy profile but may also have carried a higher risk of systemic side effects compared to more gut-selective agents.

Etrolizumab's journey, while ultimately unsuccessful for IBD, has provided the scientific community with a wealth of data on targeting the β7 integrin subunit. The mixed results from its comprehensive clinical trial program highlight the complexities of IBD pathogenesis and the challenges in developing novel therapies. The failure of Etrolizumab to consistently outperform placebo or existing therapies underscores the high bar for new entrants in the IBD therapeutic landscape.

For researchers and drug developers, this comparison illustrates the critical importance of robust clinical validation. While both molecules were based on a sound biological rationale, the extensive clinical data for Etrolizumab provides a clear, albeit disappointing, verdict on its clinical utility in IBD, a verdict that remains unwritten for Zaurategrast.

References

Illuminating Target Engagement: A Comparative Guide to In Vivo Imaging of Zaurategrast Ethyl Ester and Other α4-Integrin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the in vivo target binding of Zaurategrast ethyl ester, a potent α4β1/α4β7 integrin antagonist. Due to the current lack of direct in vivo imaging studies for this compound, this document outlines a proposed experimental approach based on established techniques for similar molecules. We will compare the known attributes of this compound with alternative α4-integrin antagonists, Natalizumab and Firategrast, and provide detailed experimental protocols and supporting data to guide future research in confirming target engagement.

Introduction to this compound and its Target

This compound (CDP323) is the ethyl ester prodrug of CT7758, which functions as a dual antagonist for α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] These integrins are crucial for the trafficking and recruitment of lymphocytes to sites of inflammation. By blocking the interaction of α4-integrins on leukocytes with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, this compound effectively reduces immune cell infiltration, making it a promising therapeutic for inflammatory and autoimmune disorders.[1][3]

The α4-integrin signaling pathway is initiated upon binding to VCAM-1. This interaction leads to the clustering of integrins and the recruitment of focal adhesion proteins, including Focal Adhesion Kinase (FAK) and Src kinase.[4] Activation of these kinases triggers downstream signaling cascades involving small GTPases like RhoA and Rac1, which regulate the actin cytoskeleton, leading to cell adhesion, migration, and survival.[4][5]

Comparative Analysis of α4-Integrin Antagonists

While direct in vivo imaging data for this compound is not yet available, a comparison with other well-characterized α4-integrin antagonists, Natalizumab and Firategrast, can provide valuable context for its potential performance and imaging strategies.

FeatureThis compoundNatalizumabFirategrast
Molecule Type Small molecule prodrugHumanized monoclonal antibodySmall molecule
Target(s) α4β1/α4β7 Integrinα4 subunit of α4β1 and α4β7 integrins[3]α4β1/α4β7 Integrin[6][7]
Mechanism Antagonist[1]Allosteric antagonist[8]Antagonist[6][7]
Administration OralIntravenous infusionOral[6]
Known In Vivo Imaging Not availableMRI (downstream effects), PET (indirect inflammation)[9][10]MRI (downstream effects)[6]
Binding Affinity (IC50) Not specified in searchesHigh affinity, non-competitive antagonism[11][12]IC50 = 198 nM (for VLA-4)[13]

Visualizing the Molecular Pathway and Experimental Logic

To better understand the target and the proposed experimental approach, the following diagrams illustrate the α4-integrin signaling pathway and a conceptual workflow for an in vivo imaging study.

Alpha4 Integrin Signaling Pathway α4-Integrin Signaling Pathway VCAM1 VCAM-1 Alpha4Beta1 α4β1 Integrin VCAM1->Alpha4Beta1 Binding FAK FAK Alpha4Beta1->FAK Recruitment & Activation Paxillin Paxillin Alpha4Beta1->Paxillin Binding to α4 cytoplasmic tail Src Src FAK->Src Activation Rho_Rac Rho/Rac GTPases FAK->Rho_Rac Activation Src->FAK Src->Rho_Rac Activation Actin Actin Cytoskeleton Rearrangement Rho_Rac->Actin Adhesion Cell Adhesion & Migration Actin->Adhesion Survival Cell Survival Actin->Survival

Caption: α4-Integrin Signaling Cascade.

InVivo_Imaging_Workflow Proposed In Vivo Imaging Workflow for Zaurategrast cluster_0 Radiolabeling cluster_1 In Vivo Administration & Imaging cluster_2 Data Analysis & Confirmation Zaurategrast This compound Radiolabel Radiolabeling (e.g., with ¹⁸F or ⁶⁸Ga) Zaurategrast->Radiolabel Radiotracer Radiolabeled Zaurategrast Radiolabel->Radiotracer Injection Intravenous Injection Radiotracer->Injection AnimalModel Animal Model of Inflammation AnimalModel->Injection PET_CT PET/CT Imaging Injection->PET_CT DataAcquisition Dynamic Data Acquisition PET_CT->DataAcquisition ROI Region of Interest (ROI) Analysis DataAcquisition->ROI Confirmation Confirmation of Target Binding ROI->Confirmation Blocking Blocking Study (with excess cold ligand) Blocking->Confirmation Biodistribution Ex Vivo Biodistribution Biodistribution->Confirmation

Caption: Workflow for Zaurategrast Imaging.

Proposed Experimental Protocol for In Vivo Imaging of this compound Target Binding

This hypothetical protocol is based on established methods for imaging integrin-targeted small molecules and antibodies using Positron Emission Tomography (PET).

1. Radiolabeling of this compound

  • Objective: To synthesize a radiolabeled version of this compound for PET imaging.

  • Method:

    • A suitable precursor of this compound will be synthesized to allow for radiolabeling with a positron-emitting isotope such as Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga).

    • For ¹⁸F-labeling, a common method is nucleophilic substitution on a precursor with a suitable leaving group (e.g., tosylate or mesylate).

    • For ⁶⁸Ga-labeling, a chelator such as DOTA or NOTA will be conjugated to this compound. The resulting conjugate will then be radiolabeled with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

    • The final radiolabeled product will be purified using high-performance liquid chromatography (HPLC) and formulated in a physiologically compatible solution for injection.

    • Radiochemical purity and specific activity will be determined before in vivo use.

2. Animal Model

  • Objective: To induce a localized inflammation to ensure sufficient expression of α4-integrins for imaging.

  • Method:

    • A murine model of localized inflammation, such as a delayed-type hypersensitivity (DTH) model in the ear or a carrageenan-induced paw edema model, will be used.

    • Inflammation will be induced 24-48 hours prior to the imaging study to allow for the upregulation of VCAM-1 and infiltration of α4-integrin-expressing leukocytes.

3. In Vivo PET/CT Imaging

  • Objective: To visualize and quantify the binding of radiolabeled this compound to α4-integrins in vivo.

  • Method:

    • Animals will be anesthetized and the radiolabeled this compound (typically 3.7-7.4 MBq) will be administered via intravenous injection.

    • Dynamic PET scanning will be performed for 60-90 minutes immediately following injection to assess the pharmacokinetics and target binding.

    • A CT scan will be acquired for anatomical co-registration and attenuation correction of the PET data.

    • To confirm target specificity, a blocking study will be performed in a separate cohort of animals. These animals will be pre-treated with an excess of non-radiolabeled ("cold") this compound 30 minutes prior to the injection of the radiotracer.

4. Data Analysis

  • Objective: To quantify the uptake of the radiotracer in the region of inflammation and other organs.

  • Method:

    • PET images will be reconstructed and co-registered with the CT images.

    • Regions of interest (ROIs) will be drawn on the inflamed tissue and other major organs (e.g., muscle, liver, spleen, kidneys, heart, and blood pool).

    • Time-activity curves (TACs) will be generated for each ROI to visualize the uptake and clearance of the radiotracer over time.

    • Tracer uptake will be quantified as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

    • A significant reduction in tracer uptake in the inflamed tissue in the blocking study cohort compared to the baseline cohort will confirm specific binding to α4-integrins.

5. Ex Vivo Biodistribution

  • Objective: To provide a more accurate quantification of radiotracer distribution in various tissues.

  • Method:

    • Immediately following the final PET scan, animals will be euthanized.

    • Major organs and tissues, including the inflamed tissue and contralateral control tissue, will be harvested, weighed, and their radioactivity will be measured in a gamma counter.

    • The results will be expressed as %ID/g and compared with the PET imaging data.

Conclusion

Directly visualizing and quantifying the in vivo target engagement of this compound is a critical step in its development. While specific imaging studies for this compound are not yet published, the proposed PET imaging protocol, based on established methodologies for other α4-integrin ligands, offers a robust framework for confirming its binding to α4β1/α4β7 integrins in a living organism. A successful imaging study would not only validate the mechanism of action but also provide invaluable pharmacokinetic and pharmacodynamic data, paving the way for more informed clinical translation. This guide serves as a foundational resource for researchers aiming to bridge this gap in our understanding of this promising therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Zaurategrast Ethyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of the research chemical Zaurategrast ethyl ester (also known as CDP323) based on established best practices for laboratory chemical waste management. It is not a substitute for the specific instructions provided in the Safety Data Sheet (SDS) for the compound or the hazardous waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult the SDS and your local EHS guidelines before handling or disposing of any chemical waste.

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This compound, an α4β1/α4β7 integrin antagonist used in research, must be managed as a chemical waste product from the moment it is designated for disposal until its final treatment by a licensed facility.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound and associated contaminated materials.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste at the point of generation is the most critical step in ensuring safe disposal.

  • Unused or Expired Product: Any remaining this compound that is no longer needed, has expired, or is otherwise compromised should be treated as chemical waste. Do not discard it in the regular trash or pour it down the drain.[1]

  • Contaminated Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[1]

  • Contaminated Solid Waste: All materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent paper, pipette tips, and vials, must be considered contaminated solid chemical waste.[2][3] These items should be collected in a separate, clearly labeled, puncture-resistant container or a designated chemical waste bag.[1][2]

Step 2: Proper Waste Containment

The integrity of waste containers is crucial to prevent leaks and exposure.

  • Select Appropriate Containers: Use chemically resistant containers with secure, screw-on caps (B75204) for liquid waste.[1] For solid waste, use puncture-resistant containers or durable, clear plastic bags designated for chemical waste.[2][3] Whenever possible, the original container can be used for the collection of the same chemical waste, provided it is in good condition.

  • Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components in the container, including solvents and their approximate concentrations.[1][4] The date of waste accumulation should also be clearly marked.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4] This prevents the release of vapors and reduces the risk of spills.

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated area within the laboratory pending pickup by EHS personnel.

  • Designated Location: The SAA should be located at or near the point of waste generation and should be known to all laboratory personnel.[5]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to capture any potential leaks.

  • Segregation of Incompatibles: Store different classes of chemical waste separately to prevent dangerous reactions. For example, acids should be stored separately from bases, and oxidizers from flammable materials.

  • Adherence to Storage Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA and the time limits for storage, as stipulated by your institution and local regulations.[5]

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be managed carefully.

  • Thoroughly Empty: Remove all residual product from the container.[6]

  • Triple Rinsing (if applicable): For most chemical containers, a triple rinse with a suitable solvent is required.[4][6][7] The first rinsate must be collected and disposed of as hazardous chemical waste.[6] For containers that held acutely toxic chemicals (P-listed), the first three rinses must be collected as hazardous waste.[7] Consult your EHS department to determine if this compound is considered acutely toxic.

  • Deface Labels: Completely remove or deface the original manufacturer's label on the empty and rinsed container.[4][6]

  • Final Disposal: After proper rinsing and defacing, the container can typically be disposed of in the regular trash or recycling, depending on institutional policy.[6][8] Glass containers may need to be placed in a designated broken glass receptacle.[6]

Step 5: Arranging for Waste Pickup
  • Contact EHS: Once a waste container is nearly full (typically around 90% capacity) or the storage time limit is approaching, contact your institution's EHS department to schedule a waste pickup.[1][3]

  • Documentation: Complete any necessary waste pickup forms or online requests as required by your EHS department.

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on general guidelines. These values may vary depending on local and institutional regulations.

ParameterGuidelineSource
Maximum SAA Volume Up to 55 gallons of hazardous waste[5]
Acutely Toxic Waste Limit Up to 1 quart of liquid or 1 kilogram of solid[5]
Container Fill Level Do not fill beyond 90% capacity[3]
Storage Time Limit in SAA Up to 12 months from the start of accumulation[5]
EHS Pickup from SAA Within 3 calendar days after a container is full or limits are reached[5]

Visualizing the Disposal Process

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (Unused Product, Contaminated Labware, Solutions) B Is the waste liquid or solid? A->B C Collect in a labeled, sealed, chemically resistant container for liquid waste. B->C Liquid D Collect in a labeled, puncture-resistant container or bag for solid waste. B->D Solid E Store in designated Satellite Accumulation Area (SAA) with secondary containment. C->E D->E F Is the container >90% full or storage time limit reached? E->F G Continue to collect waste. F->G No H Contact Environmental Health & Safety (EHS) for waste pickup. F->H Yes G->E I EHS transports waste for proper disposal. H->I

Caption: Disposal workflow for this compound.

Caption: Segregation of incompatible chemical waste.

References

Essential Safety and Logistical Information for Handling Zaurategrast Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Zaurategrast ethyl ester was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, non-radiolabeled research compounds and should be used to supplement a thorough risk assessment conducted by qualified personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This compound is an α4β1/α4β7 integrin antagonist intended for research use only. As with any potent pharmaceutical compound, meticulous handling is necessary to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The appropriate level of PPE is dictated by the nature of the handling activity and the physical form of the compound. A risk assessment should always precede any laboratory work.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with safety glasses - Disposable solid-front lab coat with tight-fitting cuffs - Double nitrile gloves - Disposable sleevesHigh risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving are critical to prevent exposure.
Solution Preparation - Chemical fume hood - Lab coat - Safety glasses with side shields or chemical splash goggles - Single pair of chemical-resistant nitrile glovesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls (fume hood) are the primary line of defense.
General Laboratory Operations - Lab coat - Safety glasses - Nitrile glovesStandard laboratory practice to protect against incidental contact.

Operational Plans

A systematic approach is crucial when working with potent compounds. The following workflow outlines key stages from compound receipt to disposal.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_exec Execution cluster_post Post-Execution a Receipt & Inventory b Review Safety Information & Conduct Risk Assessment a->b c Prepare Work Area (e.g., Fume Hood) b->c d Don Appropriate PPE c->d e Perform Experiment (Weighing, Dissolving, etc.) d->e f Decontaminate Equipment & Work Surfaces e->f g Doff PPE Correctly f->g h Segregate & Label Waste g->h

Operational Workflow Diagram

Disposal Plans

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be handled as hazardous unless determined otherwise by a qualified professional.

  • Contaminated Labware (e.g., vials, pipette tips):

    • Collect in a designated, puncture-resistant, and sealed container.

    • Label clearly as "Hazardous Waste" with the compound's name.

  • Contaminated PPE (e.g., gloves, lab coat):

    • Carefully doff PPE to avoid self-contamination.

    • Place in a sealed bag or container labeled as hazardous waste. All disposable items that have come into contact with the compound should be considered contaminated.[1]

  • Aqueous Waste:

    • Collect in a sealed, labeled container.[1]

    • Do not mix with other waste streams unless compatibility has been confirmed.[1]

    • The container must be clearly labeled with the chemical name and concentration.[1]

  • Disposal Vendor:

    • All waste must be disposed of through a certified hazardous waste vendor.[1]

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

Chemical Spill Response for this compound cluster_spill Spill Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal spill Spill Detected alert Alert others in the area spill->alert evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain clean Clean the spill area contain->clean decontaminate Decontaminate the area clean->decontaminate collect Collect all contaminated materials decontaminate->collect dispose Dispose of as hazardous waste collect->dispose

Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zaurategrast ethyl ester
Reactant of Route 2
Reactant of Route 2
Zaurategrast ethyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.